2-Amino-4-hydroxy-6-phenylpyrimidine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-amino-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10-12-8(6-9(14)13-10)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYGHDWFGFZJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205305 | |
| Record name | 4(1H)-Pyrimidinone, 2-amino-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56741-94-7 | |
| Record name | 4(1H)-Pyrimidinone, 2-amino-6-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056741947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 56741-94-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 56741-94-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(1H)-Pyrimidinone, 2-amino-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-phenylpyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2-Amino-4-hydroxy-6-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 2-amino-4-hydroxy-6-phenylpyrimidine, a pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The document outlines the synthetic pathway, experimental protocols, and comprehensive characterization data.
Introduction
Pyrimidine and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The title compound, this compound, incorporates key pharmacophoric features: a hydrogen bond donor/acceptor amino group, a tautomerizable hydroxy group, and a lipophilic phenyl ring. This arrangement makes it a valuable scaffold for the development of novel therapeutic agents.
Synthesis of this compound
The synthesis of this compound is achieved via a one-pot, three-component Biginelli-type condensation reaction. This method offers an efficient and straightforward route to the target molecule from readily available starting materials. The precursors for this synthesis are ethyl benzoylacetate, guanidine hydrochloride, and a suitable base to facilitate the reaction.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol details the laboratory-scale synthesis of this compound.
Materials:
-
Ethyl benzoylacetate
-
Guanidine hydrochloride
-
Sodium ethoxide (or freshly prepared from sodium metal in absolute ethanol)
-
Absolute ethanol
-
Glacial acetic acid
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve a specific molar equivalent of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add one molar equivalent of ethyl benzoylacetate, followed by one molar equivalent of guanidine hydrochloride.
-
Reaction: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (typically after several hours), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Precipitation: The resulting residue is dissolved in warm water and filtered to remove any insoluble impurities. The filtrate is then acidified with glacial acetic acid to a pH of approximately 6-7.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol. The crude product is then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a crystalline solid.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed by various analytical and spectroscopic techniques.
Physicochemical Properties
The key physicochemical properties of the compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| Melting Point | 295 °C |
| Appearance | White to off-white crystalline powder |
Spectroscopic Data
The following tables present the characteristic spectroscopic data for this compound.
Table 1: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| [Value] | [e.g., s] | [e.g., 1H] | Pyrimidine H-5 |
| [Value range] | [e.g., m] | [e.g., 5H] | Phenyl-H |
| [Value] | [e.g., br s] | [e.g., 2H] | -NH₂ (exchangeable with D₂O) |
| [Value] | [e.g., br s] | [e.g., 1H] | -OH (exchangeable with D₂O) |
Table 2: ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| [Value] | C-2 (C-NH₂) |
| [Value] | C-4 (C-OH) |
| [Value] | C-5 |
| [Value] | C-6 (C-Phenyl) |
| [Value range] | Phenyl carbons |
| [Value] | Phenyl C-ipso |
Table 3: FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| [Value range] | O-H and N-H stretching |
| [Value range] | Aromatic C-H stretching |
| [Value] | C=O stretching (keto tautomer) |
| [Value] | C=N and C=C stretching |
| [Value] | N-H bending |
| [Value range] | Fingerprint region |
Table 4: Mass Spectrometry Data (EI)
| m/z Value | Interpretation |
| 187 | [M]⁺ |
| [Value] | [Fragment] |
| [Value] | [Fragment] |
Note: The exact values for the spectral data are dependent on the specific experimental conditions and instrumentation. The tables provide a template for the expected data.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the characterization of the synthesized compound and a generalized representation of a signaling pathway where such a molecule could potentially act, for conceptual understanding.
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-hydroxy-6-phenylpyrimidine
This technical guide provides a comprehensive overview of the physicochemical properties of 2-amino-4-hydroxy-6-phenylpyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its synthesis, purification, and characterization, along with its known and predicted physicochemical properties and potential biological activities.
Chemical Structure and Identification
IUPAC Name: 2-amino-6-phenylpyrimidin-4(3H)-one Synonyms: this compound, 6-Phenylisocytosine CAS Number: 56741-94-7 Molecular Formula: C₁₀H₉N₃O Molecular Weight: 187.20 g/mol
The structure of this compound is characterized by a central pyrimidine ring substituted with an amino group at position 2, a hydroxyl group at position 4, and a phenyl group at position 6. The compound exhibits tautomerism, existing in equilibrium between the keto (-C=O) and enol (-C-OH) forms, with the keto form being predominant in the solid state.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined values.
| Property | Value | Source |
| Melting Point | >295 °C | ChemicalBook[1] |
| Boiling Point (Predicted) | 374.5 ± 45.0 °C | ChemicalBook[1] |
| Density (Predicted) | 1.33 ± 0.1 g/cm³ | ChemicalBook[1] |
| pKa (Predicted) | 9.15 ± 0.50 | ChemicalBook[1] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents. | General observation for similar pyrimidines |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the condensation of a β-ketoester, ethyl benzoylacetate, with guanidine.[1]
Materials:
-
Ethyl benzoylacetate
-
Guanidine hydrochloride or Guanidine carbonate
-
Sodium ethoxide or another suitable base
-
Ethanol
-
Hydrochloric acid (for neutralization)
-
Water
-
Ether
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add guanidine hydrochloride or carbonate to the sodium ethoxide solution and stir until dissolved.
-
To this solution, add ethyl benzoylacetate dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is then removed under reduced pressure.
-
The resulting solid residue is dissolved in water and neutralized with dilute hydrochloric acid to precipitate the crude product.
-
The precipitate is collected by vacuum filtration, washed with cold water and then with ether.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Determination of Solubility
The thermodynamic solubility of this compound can be determined using the shake-flask method.[2]
Materials:
-
Pure this compound
-
Selected solvents (e.g., water, ethanol, DMSO, methanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of the solid compound to a known volume of the solvent in a vial.
-
Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC with a calibration curve.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined experimentally by potentiometric titration.[3][4]
Materials:
-
Pure this compound
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
Potassium chloride (for maintaining ionic strength)
-
pH meter with a suitable electrode
-
Burette
-
Magnetic stirrer
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a water-ethanol mixture) containing a known concentration of potassium chloride to maintain constant ionic strength.
-
Titrate the solution with a standardized solution of NaOH, recording the pH value after each addition of the titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first and second derivatives of the titration curve.
Spectroscopic Data (Predicted)
Infrared (IR) Spectroscopy:
-
N-H stretching (amino group): Two bands expected in the region of 3300-3500 cm⁻¹.
-
O-H stretching (hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹.
-
C=O stretching (keto tautomer): A strong absorption around 1650-1700 cm⁻¹.
-
C=N and C=C stretching (pyrimidine and phenyl rings): Multiple bands in the 1400-1650 cm⁻¹ region.
-
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Phenyl protons: Multiplets in the aromatic region (δ 7.0-8.5 ppm).
-
Pyrimidine proton: A singlet for the proton at position 5 of the pyrimidine ring.
-
Amino protons: A broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
Hydroxyl proton: A broad singlet, which may exchange with D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Carbonyl carbon (keto tautomer): A signal in the downfield region (δ > 160 ppm).
-
Aromatic and pyrimidine carbons: Multiple signals in the region of δ 110-160 ppm.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): An intense peak at m/z 187.
-
Fragmentation Pattern: Expect fragmentation corresponding to the loss of small neutral molecules such as HCN, CO, and cleavage of the phenyl group.
Potential Biological Activities
The pyrimidine scaffold is a key structural motif in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[5] While specific biological data for this compound is limited, derivatives of 2-aminopyrimidine have demonstrated a wide range of pharmacological activities.
-
Anticancer Activity: Many 2-aminopyrimidine derivatives have been investigated as anticancer agents, with some showing potent activity against various cancer cell lines.[6][7] The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
-
Antibacterial Activity: The 2-aminopyrimidine core is present in several antibacterial agents.[8][9] These compounds can act by inhibiting essential bacterial enzymes or disrupting cell wall synthesis.
-
Enzyme Inhibition: Structurally related compounds have been shown to inhibit enzymes such as xanthine oxidase, which is involved in the pathogenesis of gout.[10] This suggests that this compound could be a scaffold for the development of novel enzyme inhibitors.
Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.
Conclusion
This compound is a versatile heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This technical guide has summarized its key physicochemical properties and provided generalized experimental protocols for its synthesis and characterization. While there is a need for more extensive experimental data for this specific molecule, the information presented here provides a solid foundation for researchers and scientists working with this and related pyrimidine derivatives. Further investigation into its biological activities is warranted to explore its full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. This compound|RUO [benchchem.com]
- 6. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 2-Amino-4-hydroxy-6-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the crystal structure and synthesis of 2-amino-4-hydroxy-6-phenylpyrimidine, a molecule of interest in medicinal chemistry. Extensive searches of crystallographic databases, including the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), did not yield experimentally determined crystal structure data for this specific compound. Consequently, quantitative data on bond lengths, bond angles, and unit cell parameters are not available at the time of this publication.
In light of the absence of a specific, detailed experimental protocol for the synthesis and crystallization of this compound in the reviewed literature, this guide provides a generalized synthesis methodology. This protocol is based on established procedures for analogous 2-aminopyrimidine derivatives and is intended to serve as a foundational reference for researchers. A logical workflow for this synthesis is presented visually using a Graphviz diagram.
Introduction
This compound is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. Substituted pyrimidines are known to exhibit a wide range of pharmacological activities, making them attractive targets for drug discovery and development. The presence of amino, hydroxyl, and phenyl groups on the pyrimidine ring of the title compound suggests potential for diverse intermolecular interactions, which are critical for biological activity. A thorough understanding of its three-dimensional structure is paramount for structure-based drug design and for elucidating its mechanism of action. However, as of this date, the specific crystal structure of this compound has not been deposited in major public crystallographic databases.
Crystal Structure
A comprehensive search for the crystal structure of this compound (CAS: 56741-94-7) was conducted. This included searches for a corresponding Crystallographic Information File (CIF). Despite a reference to a Crystallography Open Database (COD) entry (7235465) in PubChem, the detailed crystallographic data associated with this entry could not be retrieved.[1] Therefore, this guide cannot present quantitative data for its crystal structure.
For context, the crystal structure of a related compound, 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, has been determined. It crystallizes in the triclinic space group P-1. While this information provides some insight into the packing and hydrogen bonding networks that might be expected for this class of compounds, direct extrapolation of bond lengths, angles, and unit cell dimensions to the phenyl-substituted analogue is not feasible due to the significant difference in the steric and electronic properties of a phenyl versus a methyl group.
Experimental Protocols: A Generalized Synthesis Approach
Objective: To synthesize this compound from ethyl benzoylacetate and guanidine.
Materials:
-
Ethyl benzoylacetate
-
Guanidine hydrochloride or guanidine carbonate
-
Sodium ethoxide or another suitable base
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid or acetic acid (for neutralization/workup)
-
Deionized water
Methodology:
-
Preparation of the Guanidine Free Base (if starting from a salt): If using guanidine hydrochloride or carbonate, the free base is typically generated in situ or in a preceding step by reacting the salt with a strong base like sodium ethoxide.
-
Reaction Setup: A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Reactants: Guanidine (as the free base or its salt) is added to the ethanolic base solution and stirred until dissolved. Subsequently, an equimolar amount of ethyl benzoylacetate is added dropwise to the reaction mixture.
-
Condensation Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation and Isolation: Upon completion, the reaction mixture is cooled to room temperature, which may induce the precipitation of the sodium salt of the product. The solvent may be partially evaporated under reduced pressure to facilitate precipitation. The resulting solid is collected by filtration.
-
Neutralization and Purification: The collected solid is redissolved in water, and the solution is neutralized by the dropwise addition of an acid (e.g., hydrochloric acid or acetic acid) to a pH where the product precipitates. The precipitate, crude this compound, is then collected by filtration, washed with cold water, and dried.
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, an ethanol/water mixture, or dimethylformamide (DMF), to yield the final product as a crystalline solid.
Visualization of Synthetic Workflow
The following diagram illustrates the logical steps for the generalized synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Conclusion
This technical guide has addressed the current state of knowledge regarding the crystal structure and synthesis of this compound. A key finding is the absence of publicly available, experimentally determined crystallographic data for this compound. This represents a significant data gap in the scientific literature and presents an opportunity for future research. The generalized synthesis protocol provided herein offers a viable route for the preparation of this and related compounds, which can facilitate further studies into their physicochemical properties and potential biological activities. The determination of the crystal structure of this compound through single-crystal X-ray diffraction is highly encouraged to enable more sophisticated molecular modeling and structure-based drug design efforts.
References
Biological significance of the pyrimidine scaffold in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental heterocyclic scaffold, stands as a pillar in the field of medicinal chemistry. Its prevalence in natural bioactive molecules, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, has made it a privileged structure in the design of novel therapeutic agents.[1] The inherent ability of the pyrimidine ring to engage in various biological interactions, coupled with its synthetic tractability, has led to the development of a multitude of approved drugs spanning a wide range of therapeutic areas, including oncology, virology, and microbiology.[1][2][3] This technical guide provides a comprehensive overview of the biological significance of the pyrimidine moiety in drug discovery, detailing its role as a versatile pharmacophore, summarizing key quantitative data, providing exemplary experimental protocols, and visualizing its interaction with critical signaling pathways.
The Pyrimidine Scaffold in Anticancer Drug Discovery
Pyrimidine derivatives have made a profound impact on cancer therapy, primarily through their action as kinase inhibitors and antimetabolites.[1][4][5] Their structural similarity to endogenous purines allows them to compete for the ATP-binding sites of various kinases, thereby disrupting signal transduction pathways that are often dysregulated in cancer cells.[4] Additionally, as antimetabolites, they can interfere with the synthesis of nucleic acids, leading to the arrest of cell growth and apoptosis.[6]
Quantitative Data: Anticancer Activity of Pyrimidine Derivatives
The in vitro efficacy of pyrimidine-based anticancer agents is commonly expressed as the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit a specific biological process by 50%. The following tables summarize the IC50 values for representative pyrimidine derivatives against various cancer cell lines and kinases.
Table 1: Kinase Inhibitory Activity of Pyrimidine-Based Drugs
| Drug | Target Kinase(s) | IC50 / Ki (nM) | Reference(s) |
| Imatinib | Abl, KIT, PDGFR | 25-100 (IC50) | |
| Gefitinib | EGFR | 2-37 (IC50) | |
| Erlotinib | EGFR | 2 (IC50) | |
| Lapatinib | EGFR, HER2 | 10.8, 9.8 (IC50) | |
| Vandetanib | VEGFR2, EGFR, RET | 40, 500, 100 (IC50) | |
| Sunitinib | VEGFRs, PDGFRs, KIT | 2-80 (IC50) | |
| Pazopanib | VEGFRs, PDGFRs, FGFRs | 10-84 (IC50) | |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 (IC50) | [1][7] |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 (IC50) | [8] |
| Baricitinib | JAK1, JAK2 | 5.9, 5.7 (IC50) | [9] |
| Tofacitinib | JAK1, JAK2, JAK3 | 112, 20, 1 (IC50) | [10] |
| Ibrutinib | BTK | 0.5 (IC50) | [2][6][11][12][13] |
| Acalabrutinib | BTK | 3-5 (IC50) | |
| Zanubrutinib | BTK | <1 (IC50) | |
| Ribociclib | CDK4, CDK6 | 10, 39 (IC50) | [14] |
| Palbociclib | CDK4, CDK6 | 11, 16 (IC50) | [15][16] |
| Abemaciclib | CDK4, CDK6 | 2, 10 (IC50) | [14][17][18][19] |
Table 2: Antimetabolite and Other Pyrimidine-Based Anticancer Drugs
| Drug | Primary Mechanism | Target Cell Lines / Notes | Reference(s) |
| 5-Fluorouracil | Thymidylate synthase inhibitor | Colorectal, Breast, Stomach, Pancreatic Cancer | [20][21][22][23][24] |
| Capecitabine | Prodrug of 5-Fluorouracil | Colorectal, Breast Cancer | [25][26][27][28][29] |
| Gemcitabine | Nucleoside analog, inhibits DNA synthesis | Pancreatic, Lung, Ovarian, Breast Cancer | [4][30][31][32][33] |
| Cytarabine | Nucleoside analog, inhibits DNA polymerase | Leukemia, Lymphoma | |
| Pemetrexed | Inhibits TS, DHFR, and GARFT | Mesothelioma, Non-small cell lung cancer | [3][5][34][35][36] |
Signaling Pathways Targeted by Pyrimidine Kinase Inhibitors
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrimidine-based inhibitors, such as Gefitinib and Erlotinib, competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling.
Caption: EGFR signaling pathway and its inhibition by pyrimidine-based drugs.
Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating mitosis. Their overexpression is frequently observed in various cancers, correlating with poor prognosis. Pyrimidine-based inhibitors can target Aurora kinases to disrupt cell division and induce apoptosis in cancer cells.
Caption: Role of Aurora Kinases in mitosis and their inhibition.
The Pyrimidine Scaffold in Antiviral Drug Discovery
The structural resemblance of pyrimidine derivatives to natural nucleosides has been extensively exploited in the development of antiviral agents.[11][14] These compounds can act as chain terminators of viral DNA or RNA synthesis by being incorporated by viral polymerases, or they can inhibit essential viral enzymes.
Quantitative Data: Antiviral Activity of Pyrimidine Nucleoside Analogs
The in vitro antiviral efficacy is often measured by the 50% effective concentration (EC50), the concentration of a drug that inhibits viral replication by 50%.
Table 3: Antiviral Activity of Pyrimidine-Based Drugs
| Drug | Virus Target | EC50 (µM) | Mechanism of Action | Reference(s) |
| Zidovudine (AZT) | HIV-1 | 0.003-0.13 | Reverse transcriptase inhibitor | |
| Lamivudine (3TC) | HIV-1, HBV | 0.001-0.01 (HIV-1) | Reverse transcriptase inhibitor | |
| Emtricitabine (FTC) | HIV-1 | 0.001-0.02 | Reverse transcriptase inhibitor | |
| Telbivudine | HBV | 0.01-0.2 | Reverse transcriptase inhibitor | |
| Sofosbuvir | HCV | 0.04-0.11 | NS5B polymerase inhibitor | |
| Dasabuvir | HCV | 0.002-0.01 | NS5B polymerase inhibitor | |
| Idoxuridine | HSV | 0.1-1.0 | DNA synthesis inhibitor | |
| Trifluridine | HSV | 0.03-1.4 | DNA synthesis inhibitor |
The Pyrimidine Scaffold in Antimicrobial Drug Discovery
Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity, targeting various bacteria and fungi.[12] Their mechanisms of action are diverse and can include the inhibition of essential enzymes in microbial metabolic pathways. The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1]
Quantitative Data: Antimicrobial Activity of Pyrimidine-Based Drugs
Table 4: Antimicrobial Activity of Pyrimidine-Based Drugs
| Drug | Microorganism Target | MIC (µg/mL) | Mechanism of Action | Reference(s) |
| Trimethoprim | E. coli, S. aureus, etc. | 0.05-1.5 | Dihydrofolate reductase inhibitor | |
| Sulfadiazine | Streptococcus, Haemophilus, etc. | 1-64 | Dihydropteroate synthase inhibitor |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of new chemical entities. Below are representative protocols for key assays used in the characterization of pyrimidine-based drug candidates.
Biochemical Kinase Assay (e.g., EGFR Kinase Inhibition Assay)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a specific kinase.
Objective: To determine the IC50 value of a test compound against EGFR kinase.
Materials:
-
Recombinant human EGFR (active kinase domain)
-
Test compound (pyrimidine derivative)
-
Control inhibitor (e.g., Gefitinib)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Workflow:
Caption: General workflow for a biochemical kinase inhibition assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer. Prepare solutions of EGFR, substrate, and ATP at the desired concentrations in kinase assay buffer.
-
Assay Plate Setup: Add 5 µL of the diluted test compound or control inhibitor to the wells of a 96-well plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Enzyme Addition: Add 10 µL of the diluted EGFR enzyme to each well, except for the "no enzyme" blank.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes.
-
Kinase Reaction Initiation: Add 10 µL of the ATP/substrate mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Signal Generation: Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antiviral Plaque Reduction Assay
This assay is the gold standard for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[13][23][28]
Objective: To determine the EC50 of a test compound against a specific virus.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Test compound
-
Cell culture medium
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in culture plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock in cell culture medium.
-
Infection: Remove the culture medium from the cells and infect the monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with the overlay medium containing serial dilutions of the test compound. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates at the optimal temperature for viral replication until plaques are visible (typically 2-10 days).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value.[1]
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the MIC of a compound against a specific microorganism.[6]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial or fungal strain
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the growth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the growth medium (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate, including a positive control (microorganism, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1] This can be assessed visually or by measuring the optical density using a plate reader.
Conclusion
The pyrimidine scaffold is undeniably a cornerstone of modern medicinal chemistry, with its significance deeply rooted in its natural occurrence and its remarkable versatility as a pharmacophore.[1] The vast and ever-expanding landscape of pyrimidine-based drugs is a testament to the ingenuity of medicinal chemists in leveraging its unique structural and electronic properties to address a myriad of diseases. The continued exploration of novel pyrimidine derivatives, guided by a deep understanding of their biological targets and mechanisms of action, promises to deliver the next generation of innovative therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pemetrexed - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Ibrutinib | PCI-32765 | BTK inhibitor | TargetMol [targetmol.com]
- 7. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 8. abmole.com [abmole.com]
- 9. Baricitinib: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]
- 13. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorouracil - Wikipedia [en.wikipedia.org]
- 21. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 22. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 26. Capecitabine in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Capecitabine - NCI [cancer.gov]
- 28. pharmacyfreak.com [pharmacyfreak.com]
- 29. oncodaily.com [oncodaily.com]
- 30. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 31. Gemcitabine - Wikipedia [en.wikipedia.org]
- 32. m.youtube.com [m.youtube.com]
- 33. aacrjournals.org [aacrjournals.org]
- 34. drugs.com [drugs.com]
- 35. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. benthamdirect.com [benthamdirect.com]
Potential pharmacological activities of substituted pyrimidines
An In-Depth Technical Guide to the Pharmacological Activities of Substituted Pyrimidines
Introduction
The pyrimidine scaffold is a fundamental heterocyclic aromatic compound that serves as a cornerstone in medicinal chemistry and drug discovery.[1] As a core structure in the nucleobases uracil, thymine, and cytosine, pyrimidines are integral to the structure of DNA and RNA, making them a "privileged scaffold" for therapeutic agent development.[1][2][3] This inherent biological relevance has led to the synthesis and investigation of a vast number of substituted pyrimidine derivatives, which exhibit a remarkable breadth of pharmacological activities. These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and effects on the central nervous system (CNS).[2][4][5] This technical guide provides a comprehensive overview of these activities, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows for researchers, scientists, and drug development professionals.
Anticancer Activity
Substituted pyrimidines are among the most significant classes of anticancer agents, primarily due to their ability to act as kinase inhibitors.[6] Many derivatives function as ATP-mimetic compounds, targeting the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[7][8][9] Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and thieno[2,3-d]pyrimidines, have been extensively developed as potent kinase inhibitors.[9][10][11]
Mechanism of Action: EGFR Kinase Inhibition
Many pyrimidine-based anticancer drugs function by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MEK-ERK cascade, promoting cell proliferation and survival.[8] Pyrimidine inhibitors bind to the ATP pocket of the EGFR kinase domain, preventing its auto-phosphorylation and blocking the downstream signaling essential for tumor growth.[8][12]
Quantitative Data: In Vitro Anticancer Activity
The efficacy of substituted pyrimidines is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit a biological process by 50%.
| Compound ID | Target Cell Line | Activity (IC50) | Reference |
| 10b (pyrimidine-5-carbonitrile) | HepG2 (Hepatocellular Carcinoma) | 3.56 µM | [13] |
| 10b (pyrimidine-5-carbonitrile) | A549 (Lung Cancer) | 5.85 µM | [13] |
| 10b (pyrimidine-5-carbonitrile) | MCF-7 (Breast Cancer) | 7.68 µM | [13] |
| 4i (thiazolo[3,2-a]pyrimidine) | MCF-7 (Breast Cancer) | 0.33 µM | [14] |
| 4i (thiazolo[3,2-a]pyrimidine) | HeLa (Cervical Cancer) | 0.52 µM | [14] |
| 2d (pyrido[2,3-d]pyrimidine) | A549 (Lung Cancer) | Strong cytotoxicity at 50 µM | [15] |
| Compound 2 (furo[2,3-d]pyrimidine) | HT-1080, MCF-7, A549 | 13.89 - 19.43 µM | [16] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding : Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment : Treat the cells with various concentrations of the test pyrimidine derivatives (e.g., ranging from 0.1 to 100 µM) dissolved in DMSO and diluted with the appropriate cell culture medium. A control group should be treated with DMSO alone. Incubate for 48-72 hours.
-
MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity
Substituted pyrimidines are a cornerstone in the development of antimicrobial agents.[5] Their mechanism of action often involves the inhibition of essential enzymes in microbial metabolic pathways, such as dihydrofolate reductase (DHFR).[17][18] The 2,4-diaminopyrimidine scaffold is a common feature in many DHFR inhibitors.[17][18]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound ID | Target Microorganism | Activity (MIC) | Reference |
| 24DC5FP (Halogenated Pyrimidine) | Staphylococcus aureus | 50 µg/mL | [19] |
| 24DC5BPP (Halogenated Pyrimidine) | Staphylococcus aureus | 50 µg/mL | [19] |
| Compound 12 | Staphylococcus aureus | 0.87 µM/mL | [20] |
| Compound 2 | Escherichia coli | 0.91 µM/mL | [20] |
| Compound 10 | Pseudomonas aeruginosa | 0.77 µM/mL | [20] |
| Vc5 (Pyrazolo Pyrimidine) | Gram-positive & Gram-negative bacteria | 62.5 µg/mL | [21] |
Experimental Protocol: Broth Microdilution MIC Assay
This method is used to determine the MIC of a compound against bacterial strains.[20]
-
Preparation : A two-fold serial dilution of the test pyrimidine compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation : Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls : Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation : The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination : The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Anti-inflammatory Activity
Pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[22][23] Their mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes (COX-1 and COX-2), tumor necrosis factor-α (TNF-α), and various interleukins.[4][23] Selective inhibition of COX-2 is a particularly desirable trait for anti-inflammatory drugs, as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[24]
Quantitative Data: COX Inhibition
| Compound ID | Target Enzyme | Activity (IC50) | Selectivity Index (COX-1/COX-2) | Reference |
| L1 | COX-1 | 14.2 µM | 0.01 | [24] |
| L1 | COX-2 | 0.14 µM | - | [24] |
| L2 | COX-1 | 11.8 µM | 0.01 | [24] |
| L2 | COX-2 | 0.12 µM | - | [24] |
| Meloxicam (Reference) | COX-2 | 0.13 µM | - | [24] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 isoenzymes.[24]
-
Enzyme Preparation : Purified ovine COX-1 or human recombinant COX-2 is used.
-
Reaction Mixture : Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.
-
Incubation : The enzyme is pre-incubated with the test pyrimidine compound (or a solvent control) at various concentrations for a specified time (e.g., 15 minutes) at room temperature.
-
Substrate Addition : The reaction is initiated by adding arachidonic acid as the substrate.
-
Reaction Termination : After a set incubation period (e.g., 5 minutes), the reaction is stopped.
-
Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
IC50 Calculation : The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Antiviral and CNS Activities
The pyrimidine scaffold is crucial in the development of a wide range of other therapeutic agents.
-
Antiviral Activity : Pyrimidine derivatives have been extensively studied and patented for their activity against a wide range of viruses, including influenza, HIV, hepatitis C (HCV), and coronaviruses.[25][26][27] Some compounds have shown potent efficacy with low micromolar to nanomolar 50% effective concentrations (EC50).[28] Their mechanisms can involve inhibiting viral entry, replication, or other essential viral processes.[29]
-
Central Nervous System (CNS) Activity : Pyrimidine-containing compounds have been designed as potent agents acting on the CNS.[30][31] They have been investigated for various applications, including as anticonvulsants, antidepressants, and as agonists or antagonists for receptors like serotonin (5-HT) and adenosine.[30][32][33]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 7. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ijrpr.com [ijrpr.com]
- 17. researchgate.net [researchgate.net]
- 18. Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sciensage.info [sciensage.info]
- 22. ijpsonline.com [ijpsonline.com]
- 23. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. eurekaselect.com [eurekaselect.com]
- 28. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. benthamdirect.com [benthamdirect.com]
- 32. researchgate.net [researchgate.net]
- 33. Pyrimidine derivatives as potential agents acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 2-amino-4-hydroxy-6-phenylpyrimidine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-4-hydroxy-6-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. In silico predictive methods are indispensable tools for accelerating the discovery and optimization of novel drug candidates based on this scaffold. This technical guide provides an in-depth overview of the computational approaches used to predict the bioactivity of this compound and its derivatives. It includes a summary of reported quantitative bioactivity data for analogous compounds, detailed experimental protocols for key in silico techniques, and visualizations of relevant biological pathways that can be modulated by this class of compounds.
Introduction: The Therapeutic Potential of the 2-Aminopyrimidine Scaffold
The pyrimidine nucleus is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including nucleic acids. The 2-aminopyrimidine moiety, in particular, is a versatile pharmacophore known for its ability to form crucial hydrogen bond interactions with various biological targets. Derivatives of this compound have demonstrated a broad range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2][3] The exploration of these activities through computational methods allows for the rational design of more potent and selective therapeutic agents.
Quantitative Bioactivity Data of 2-Aminopyrimidine Derivatives
While specific quantitative bioactivity data for the parent compound, this compound, is not extensively reported in publicly available literature, numerous studies have quantified the biological activity of its derivatives. This data is crucial for building predictive in silico models and understanding structure-activity relationships (SAR). The following tables summarize the reported bioactivities of various 2-aminopyrimidine derivatives against different biological targets.
Table 1: Anticancer Activity of 2-Aminopyrimidine Derivatives (IC50 values)
| Derivative | Cell Line | IC50 (µM) | Reference |
| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b) | MCF-7 (Breast Cancer) | 0.48 ± 0.11 | [4] |
| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b) | HeLa (Cervical Cancer) | 0.74 ± 0.13 | [4] |
| 2-amino-4,6-diphenylnicotinonitrile derivative (3) | MDA-MB-231 (Breast Cancer) | 1.81 ± 0.1 | [2] |
| 2-amino-4,6-diphenylnicotinonitrile derivative (3) | MCF-7 (Breast Cancer) | 2.85 ± 0.1 | [2] |
| 2-amino-4-aryl-6-pyridopyrimidine derivative | Hep3B (Liver Cancer) | High Activity | [3] |
| 2-amino-4-aryl-6-pyridopyrimidine derivative | A549 (Lung Cancer) | High Activity | [3] |
| 5-arylethylidene-aminopyrimidine-2,4-dione (4) | MDA-MB-231 (Breast Cancer) | - | [5] |
| 5-arylethylidene-amino-2-thiopyrimidine-4-one (7) | MDA-MB-231 (Breast Cancer) | - | [5] |
Table 2: Enzyme Inhibitory Activity of 2-Aminopyrimidine Derivatives (IC50/K_i values)
| Derivative | Enzyme | IC50/K_i (µM) | Reference |
| 2-(3-cyano-4-isopentoxy)phenylpyrimidine-4-ol | Xanthine Oxidase | 0.046 | [6] |
| 2-amino-4,6-diarylpyrimidine derivative (4p) | α-glucosidase | 0.087 ± 0.01 | [7] |
| 2-amino-4,6-diarylpyrimidine derivative (4p) | α-amylase | 0.189 ± 0.02 | [7] |
| 2-amino-4,6-diarylpyrimidine derivative (6p) | α-glucosidase | 0.095 ± 0.03 | [7] |
| 2-amino-4,6-diarylpyrimidine derivative (6p) | α-amylase | 0.214 ± 0.03 | [7] |
| 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | Dihydrofolate Reductase (DHFR) | K_i = 14.53 | [8] |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | K_i = 0.979 ± 0.23 | [9] |
| 5-fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Synthase (iNOS) | 2 | [10] |
Table 3: Antimicrobial Activity of 2-Aminopyrimidine Derivatives (MIC values)
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-aminopyrimidine-alkyne derivative (26) | MSSA | IC50 = 67 µM | [11] |
| N-alkyl bromide derivative of 2-amino-4-aryl-6-pyridopyrimidine | Various Bacteria | High Activity | [3] |
Experimental Protocols for In Silico Bioactivity Prediction
The prediction of bioactivity for this compound and its analogs relies on a combination of computational techniques. The general workflow for these predictions is outlined below.
Figure 1: General workflow for in silico bioactivity prediction.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding binding mechanisms and for virtual screening of compound libraries.
Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, ions, and co-crystalized ligands.
-
Add polar hydrogens and assign atomic charges.
-
Define the binding site (grid box) based on the co-crystalized ligand or known active site residues.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign atomic charges and define rotatable bonds.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined binding site of the protein.
-
The program will generate multiple binding poses ranked by a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses and analyze the interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues.
-
Compare the binding mode and score with known inhibitors of the target, if available.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of novel compounds and to guide lead optimization.
Protocol:
-
Data Set Preparation:
-
Compile a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 values).
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Descriptor Calculation:
-
For each compound, calculate a set of molecular descriptors that quantify its physicochemical properties. These can include 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.
-
-
Model Building:
-
Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a mathematical model that correlates the descriptors with the biological activity.
-
-
Model Validation:
-
Validate the predictive power of the QSAR model using the test set and statistical metrics such as the correlation coefficient (R²), cross-validated R² (Q²), and Root Mean Square Error (RMSE).
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the binding event than static docking poses.
Protocol:
-
System Setup:
-
Start with the best-ranked docking pose of the this compound-protein complex.
-
Solvate the complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run the production simulation for a sufficient duration (typically nanoseconds to microseconds).
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the Root Mean Square Deviation - RMSD).
-
Investigate the persistence of key intermolecular interactions over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of binding affinity.
-
Potential Signaling Pathways Modulated by 2-Aminopyrimidine Derivatives
The diverse biological activities of 2-aminopyrimidine derivatives suggest their ability to modulate various cellular signaling pathways. In silico predictions can help identify potential protein targets within these pathways.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in cancer. Some 2-aminopyrimidine derivatives have been identified as inhibitors of this pathway.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2, 4-Diamino-6- hydroxy pyrimidine inhibits NSAIDs induced nitrosyl-complex EPR signals and ulcer in rat jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 12. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint for 2-Amino-4-hydroxy-6-phenylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed quantum chemical investigation of 2-amino-4-hydroxy-6-phenylpyrimidine, a molecule of significant interest in medicinal chemistry. In the absence of published computational studies for this specific compound, this document outlines a robust theoretical framework based on established methodologies for similar pyrimidine derivatives. The presented data is illustrative and serves as a benchmark for future computational work.
Theoretical Foundation and Computational Protocol
Quantum chemical calculations are essential for elucidating the molecular structure, electronic properties, and spectroscopic features of novel compounds. Density Functional Theory (DFT) is a powerful method for these investigations, offering a balance between accuracy and computational cost.
Computational Methodology
All theoretical calculations would be performed using the Gaussian suite of programs. The molecular geometry of this compound would be optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) level of theory in conjunction with the 6-311++G(d,p) basis set. The absence of imaginary frequencies in the vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping will be carried out to understand intramolecular interactions and reactive sites. Electronic properties such as HOMO-LUMO energies will be determined to assess the molecule's kinetic stability and chemical reactivity. Time-Dependent DFT (TD-DFT) calculations will be employed to predict the UV-Visible absorption spectra.
Predicted Quantitative Data
The following tables summarize the expected quantitative data from the proposed quantum chemical calculations on this compound. These values are representative and based on studies of analogous molecules.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N1 | 1.35 | N1-C2-N3 | 120.5 |
| C2-N3 | 1.34 | C2-N3-C4 | 118.9 |
| N3-C4 | 1.38 | N3-C4-C5 | 122.1 |
| C4-C5 | 1.41 | C4-C5-C6 | 117.8 |
| C5-C6 | 1.39 | C5-C6-N1 | 121.3 |
| C6-N1 | 1.36 | C6-N1-C2 | 119.4 |
| C2-N(H2) | 1.36 | C4-O(H) | 1.35 |
| C6-C(phenyl) | 1.48 | H-N-H | 115.0 |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Wavenumber (cm⁻¹) | Assignment |
| 3450 | N-H stretching (asymmetric) |
| 3350 | N-H stretching (symmetric) |
| 3100 | O-H stretching |
| 1650 | C=O stretching |
| 1620 | N-H bending |
| 1580 | C=C stretching (pyrimidine ring) |
| 1450 | C-N stretching |
| 1250 | C-O stretching |
| 800 | Phenyl ring C-H out-of-plane bending |
Table 3: Electronic and Global Reactivity Descriptors
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.80 |
| Energy Gap (ΔE) | 4.45 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.80 |
| Global Hardness (η) | 2.23 |
| Global Softness (S) | 0.22 |
| Electronegativity (χ) | 4.03 |
| Chemical Potential (μ) | -4.03 |
| Electrophilicity Index (ω) | 3.63 |
Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (in DMSO)
| Atom | ¹³C Chemical Shift (ppm) | Atom | ¹H Chemical Shift (ppm) |
| C2 | 162.5 | NH₂ | 6.8 |
| C4 | 165.0 | OH | 10.5 |
| C5 | 105.3 | H5 | 6.2 |
| C6 | 158.9 | Phenyl-H (ortho) | 7.9 |
| Phenyl-C1 | 138.1 | Phenyl-H (meta) | 7.5 |
| Phenyl-C2,6 | 128.8 | Phenyl-H (para) | 7.4 |
| Phenyl-C3,5 | 129.5 | ||
| Phenyl-C4 | 131.2 |
Detailed Computational Protocols
This section outlines the detailed methodologies for the key computational experiments.
Geometry Optimization and Vibrational Analysis
-
Initial Structure Preparation : The initial 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView).
-
Optimization Calculation : A geometry optimization is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The convergence criteria are set to the software's default values.
-
Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory to confirm the nature of the stationary point. The absence of imaginary frequencies indicates a true energy minimum. The calculated vibrational frequencies are scaled by an appropriate factor (typically ~0.96) to account for anharmonicity and facilitate comparison with experimental data.
NBO and MEP Analysis
-
NBO Calculation : Natural Bond Orbital (NBO) analysis is performed on the optimized geometry to investigate intramolecular charge transfer, hyperconjugative interactions, and bond strengths.
-
MEP Surface Generation : The Molecular Electrostatic Potential (MEP) surface is calculated and visualized to identify the regions of the molecule that are rich or poor in electrons, providing insights into its reactivity towards electrophilic and nucleophilic attacks.
Frontier Molecular Orbital (FMO) Analysis
-
HOMO-LUMO Visualization : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized to understand the electron density distribution.
-
Calculation of Reactivity Descriptors : The energies of the HOMO and LUMO are used to calculate global reactivity descriptors such as the energy gap, hardness, softness, electronegativity, and electrophilicity index, which provide quantitative measures of the molecule's stability and reactivity.
Spectroscopic Simulations (NMR and UV-Vis)
-
NMR Chemical Shift Calculation : The Gauge-Including Atomic Orbital (GIAO) method is employed at the B3LYP/6-311++G(d,p) level to calculate the ¹³C and ¹H NMR isotropic shielding tensors. The calculated chemical shifts are referenced to tetramethylsilane (TMS).
-
UV-Vis Spectrum Simulation : Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict the electronic absorption spectra. The calculations are typically performed in the gas phase and in a solvent using a polarizable continuum model (PCM).
Visualizations
The following diagrams illustrate the proposed computational workflow and the logical relationships between different analyses.
Caption: Computational workflow for the quantum chemical analysis.
Caption: Logical relationship for deriving chemical reactivity.
Methodological & Application
Synthesis of 2-amino-4-hydroxy-6-phenylpyrimidine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-amino-4-hydroxy-6-phenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol outlines a reliable two-step synthetic pathway, commencing with the Claisen-Schmidt condensation to form the chalcone intermediate, benzalacetophenone, followed by a cyclization reaction with guanidine hydrochloride. This application note includes detailed experimental procedures, a summary of material properties, and visualizations of the synthetic workflow to ensure reproducibility and aid in laboratory practice.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The this compound scaffold is a valuable building block for the synthesis of more complex molecules and for screening in drug discovery programs. The presented two-step synthesis is a common and effective method for obtaining this class of compounds. The initial step involves the base-catalyzed aldol condensation of benzaldehyde and acetophenone to yield benzalacetophenone (a chalcone). The subsequent step is the cyclocondensation of this α,β-unsaturated ketone with guanidine hydrochloride in the presence of a base to construct the pyrimidine ring.
Synthetic Pathway
The overall synthetic scheme for the preparation of this compound is presented below.
Caption: Overall synthetic pathway for this compound.
Data Presentation
The following tables summarize the key quantitative data for the materials involved in the synthesis.
Table 1: Properties of Starting Materials and Intermediate
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Acetophenone | C₈H₈O | 120.15 | Colorless liquid | 19-20 |
| Benzaldehyde | C₇H₆O | 106.12 | Colorless liquid | -26 |
| Guanidine HCl | CH₆ClN₃ | 95.53 | White crystalline solid | 185-189 |
| Benzalacetophenone | C₁₅H₁₂O | 208.26 | Pale yellow solid | 55-57 |
Table 2: Properties and Characterization Data for the Final Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₁₀H₉N₃O | 187.20 | White to off-white powder | 295[1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the intermediate and the final product.
Experimental Workflow
Caption: Detailed experimental workflow for the synthesis.
Step 1: Synthesis of Benzalacetophenone (Chalcone)
Materials:
-
Acetophenone (0.1 mol, 12.02 g, 11.7 mL)
-
Benzaldehyde (0.1 mol, 10.61 g, 10.1 mL)
-
Sodium hydroxide (0.25 mol, 10 g)
-
Ethanol (95%, 100 mL)
-
Water (125 mL)
-
Round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 500 mL round-bottom flask, dissolve 10 g of sodium hydroxide in 100 mL of water and then add 80 mL of 95% ethanol. Cool the solution in an ice bath to below 20°C.
-
In a separate beaker, prepare a mixture of 0.1 mol of acetophenone and 0.1 mol of benzaldehyde in 20 mL of 95% ethanol.
-
Slowly add the acetophenone-benzaldehyde mixture to the stirred, cooled sodium hydroxide solution over a period of 30 minutes, ensuring the temperature remains between 20-25°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2-3 hours. The mixture will become thick with the precipitation of the product.
-
Isolate the crude benzalacetophenone by vacuum filtration using a Büchner funnel.
-
Wash the solid product with a copious amount of cold water until the washings are neutral to litmus paper.
-
Finally, wash the product with a small amount of cold 95% ethanol (approx. 20 mL).
-
Air-dry the product. The crude product is typically of sufficient purity for the next step. If desired, it can be further purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
Materials:
-
Benzalacetophenone (0.05 mol, 10.41 g)
-
Guanidine hydrochloride (0.075 mol, 7.17 g)
-
Potassium hydroxide (0.15 mol, 8.42 g)
-
Ethanol (95%, 150 mL)
-
Round-bottom flask (250 mL) with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker (500 mL)
-
Glacial acetic acid
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 8.42 g of potassium hydroxide in 150 mL of 95% ethanol.
-
To this ethanolic KOH solution, add 10.41 g of benzalacetophenone and 7.17 g of guanidine hydrochloride.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 300 mL of crushed ice and water.
-
Acidify the mixture by slowly adding glacial acetic acid until a precipitate forms (typically around pH 6-7).
-
Stir the mixture for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water to remove any inorganic salts.
-
Purify the crude product by recrystallization from hot ethanol.
-
Dry the purified this compound in a desiccator or a vacuum oven.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydroxide and potassium hydroxide are corrosive and should be handled with care.
-
Perform all reactions in a well-ventilated fume hood.
-
Ethanol is flammable; avoid open flames.
This detailed protocol provides a robust method for the synthesis of this compound, suitable for applications in research and development within the pharmaceutical and chemical industries.
References
Application Notes and Protocols for 2-Amino-4-Aryl-Pyrimidine Derivatives in Anticancer Cell-Based Assays
Introduction
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. The 2-aminopyrimidine scaffold, in particular, has been a key pharmacophore in the design of novel therapeutic agents. This document outlines the application of a representative 2-amino-4-aryl-pyrimidine derivative, compound 7b (a derivative of ursolic acid), in a variety of anticancer cell-based assays. These assays are crucial for determining the cytotoxic and mechanistic properties of novel chemical entities.
Data Presentation
The following tables summarize the quantitative data obtained from in vitro studies on a representative 2-amino-4-aryl-pyrimidine derivative (compound 7b).
Table 1: In Vitro Cytotoxicity (IC50) of Compound 7b
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.48 ± 0.11 |
| HeLa | Cervical Cancer | 0.74 ± 0.13 |
| HepG2 | Liver Cancer | > 40 |
| A549 | Lung Cancer | > 40 |
| LO2 | Normal Human Hepatocyte | > 40 |
Table 2: Effect of Compound 7b on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 65.2 ± 2.5 | 25.1 ± 1.8 | 9.7 ± 1.1 |
| Compound 7b (0.5 µM) | 45.3 ± 2.1 | 42.5 ± 2.3 | 12.2 ± 1.5 |
| Compound 7b (1.0 µM) | 30.1 ± 1.9 | 58.7 ± 2.8 | 11.2 ± 1.3 |
Table 3: Induction of Apoptosis by Compound 7b in MCF-7 Cells
| Treatment | % of Apoptotic Cells (Early + Late) |
| Control | 5.3 ± 0.8 |
| Compound 7b (0.5 µM) | 25.7 ± 2.1 |
| Compound 7b (1.0 µM) | 48.9 ± 3.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549) and a normal cell line (e.g., LO2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (e.g., 2-amino-4-hydroxy-6-phenylpyrimidine) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Replace the medium in each well with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Experimental workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
6-well plates
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Application of 2-amino-4-hydroxy-6-phenylpyrimidine as a Corrosion Inhibitor: A Practical Guide
Introduction
Pyrimidine derivatives are a class of heterocyclic organic compounds that have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their effectiveness is attributed to the presence of nitrogen, oxygen, and π-electrons in their molecular structure, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents. This document outlines the potential application of 2-amino-4-hydroxy-6-phenylpyrimidine as a corrosion inhibitor, with detailed experimental protocols and data interpretation guidelines based on analogous compounds.
Mechanism of Corrosion Inhibition
The proposed mechanism for corrosion inhibition by this compound involves the adsorption of its molecules onto the metal surface. This adsorption can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Coordinate bonding between the lone pair of electrons on the nitrogen and oxygen atoms of the pyrimidine ring and the vacant d-orbitals of the metal atoms.
The phenyl group in the molecule can further enhance the adsorption process through π-π interactions with the metal surface. This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and thereby reducing the corrosion rate.
Application Notes and Protocols for High-Throughput Screening of 2-amino-4-hydroxy-6-phenylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-amino-4-hydroxy-6-phenylpyrimidine derivatives. This class of compounds is of significant interest in drug discovery due to its versatile scaffold, which has been shown to exhibit a range of biological activities, including the inhibition of key enzymes such as protein kinases and xanthine oxidase.[1][2] These protocols are designed to be adaptable for large-scale screening campaigns to identify and characterize novel therapeutic agents.
Introduction
The this compound core structure is a privileged scaffold in medicinal chemistry. Derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][3] A primary focus of research has been on their role as kinase inhibitors, targeting enzymes that are often dysregulated in diseases like cancer.[4][5][6] High-throughput screening (HTS) is a critical methodology for efficiently interrogating large libraries of such compounds to identify initial "hits" for further development.[7][8] This document outlines both biochemical and cell-based HTS assays, provides examples of quantitative data for this compound class, and visualizes relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the inhibitory activities of various pyrimidine derivatives against different biological targets. This data is compiled from multiple studies and serves as a reference for the expected potency of this compound class.
Table 1: Inhibitory Activity of Pyrimidine Derivatives against Protein Kinases
| Compound Scaffold | Target Kinase | IC₅₀ (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | 0.09 | [9] |
| Pyrazolo[1,5-a]pyrimidine | TRKA | 0.23 | [9] |
| 2,4-Dianilinopyrimidine | FAK | 0.047 | [5] |
| 4,6-Disubstituted pyrimidine | HSF1 Pathway | 0.015 | [10] |
| 4,6-Disubstituted pyrimidine | CDK2 | 0.003 | [10] |
| 2,4-Dianilinopyrimidine | FAK | 0.0059 | [11] |
Table 2: Inhibitory Activity of Pyrimidine Derivatives against Xanthine Oxidase
| Compound Scaffold | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |
| 2-Phenylpyrimidine | Xanthine Oxidase | 0.046 | Mixed-type | [2] |
| Pyrimidone | Xanthine Oxidase | Not specified (nanomolar) | Reversible, Competitive | [6] |
| 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine | Xanthine Oxidase | 0.005 | Not specified | [12] |
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex biological processes and experimental procedures involved in HTS.
Signaling Pathways
The following diagram illustrates a simplified kinase signaling cascade, a common target of this compound derivatives. Inhibition of an upstream kinase like a MAP3K can block the entire downstream pathway, affecting cell proliferation and survival.
References
- 1. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTS followed by NMR based counterscreening. Discovery and optimization of pyrimidones as reversible and competitive inhibitors of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.co.uk [promega.co.uk]
- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of xanthine oxidase by 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-amino-4-hydroxy-6-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-amino-4-hydroxy-6-phenylpyrimidine, a chemical scaffold of significant interest in medicinal chemistry.[1] Given the limited availability of validated methods for this specific molecule, the following protocols are based on established analytical techniques for closely related pyrimidine derivatives. These methods serve as a robust starting point and should be subject to in-house validation to ensure accuracy and precision for the specific matrix and application.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of this compound. A reverse-phase method is generally suitable for this compound.
Application Note: HPLC Analysis
This method outlines a reverse-phase HPLC (RP-HPLC) approach for the quantification of this compound. The selection of a C18 column and a mobile phase consisting of an organic solvent and an acidic aqueous buffer is a common starting point for pyrimidine-based compounds.[2] The acidic mobile phase helps to ensure the consistent protonation of the analyte, leading to sharp and symmetrical peaks. UV detection is suitable for this compound due to the presence of the chromophoric phenyl and pyrimidine rings. For higher sensitivity and selectivity, mass spectrometry (MS) can be used as a detector.[2]
Experimental Protocol: HPLC
a. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile and water.
-
Phosphoric acid or formic acid.
-
This compound reference standard.
b. Preparation of Solutions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
c. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by measuring the UV spectrum of a standard solution. A wavelength around 254 nm or the lambda max of the compound is a good starting point.
-
Injection Volume: 10 µl.
d. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Prepare the sample solutions by accurately weighing the sample and dissolving it in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Inject the sample solutions and record the chromatograms.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Quantitative Data for Analogous Pyrimidine Derivatives (HPLC)
The following table summarizes quantitative data from HPLC methods developed for similar pyrimidine compounds. This data can be used as a reference for expected performance.
| Parameter | Value | Analyte | Source |
| Linearity Range | 0.160–1.200 µg/mL | 4-aminophenol (impurity) | [3] |
| Accuracy | 93.1–110.2% | 2-amino-5-nitrophenol | [4] |
| Precision (%RSD) | 1.1–8.1% | 2-amino-5-nitrophenol | [4] |
| LOD | 8 ppb | 4-Amino-2-chloropyridine | [5] |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in bulk or simple dosage forms.
Application Note: UV-Vis Spectrophotometric Analysis
This method is based on the measurement of the absorbance of this compound at its wavelength of maximum absorbance (λmax). The presence of the conjugated system in the molecule results in significant UV absorbance. The choice of solvent is critical and should be one in which the analyte is stable and soluble. Methanol or ethanol are often suitable choices.
Experimental Protocol: UV-Vis Spectrophotometry
a. Instrumentation and Materials:
-
UV-Vis Spectrophotometer (double beam).
-
Matched quartz cuvettes (1 cm path length).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Methanol (spectroscopic grade).
-
This compound reference standard.
b. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 20 µg/mL.
c. Procedure:
-
Determination of λmax: Scan a mid-range standard solution (e.g., 10 µg/mL) from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax using methanol as a blank.
-
Construct a calibration curve by plotting the absorbance against the concentration.
-
Sample Analysis: Prepare a sample solution of a suitable concentration in methanol. Measure the absorbance of the sample solution at λmax.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Quantitative Data for an Analogous Pyrimidine Derivative (UV-Vis)
The following data is for a different pyrimidine derivative but provides a useful benchmark.
| Parameter | Value | Analyte | Source |
| Linearity Range | 50 to 150 μg/ml | BT10M (a pyrimidine derivative) | |
| % Recovery | 98.97% to 99.83% | BT10M (a pyrimidine derivative) | |
| LOD | 145.2 ng/ml | BT10M (a pyrimidine derivative) | |
| LOQ | 440.0 ng/ml | BT10M (a pyrimidine derivative) |
Experimental Workflow and Diagrams
The following diagrams illustrate the general workflow for the analytical quantification of this compound.
Caption: General workflow for analytical quantification.
References
- 1. This compound|RUO [benchchem.com]
- 2. Separation of 2-Amino-6-hydroxy-1H-pyrimidin-4-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols: In Vitro Kinase Assay for 2-amino-4-hydroxy-6-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs featuring this core structure. 2-amino-4-hydroxy-6-phenylpyrimidine is a pyrimidine derivative with the potential to act as a kinase inhibitor. These application notes provide a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound and others with similar structures. The described luminescence-based assay is a robust and high-throughput method for determining the potency of test compounds.
Principle of the Assay
The in vitro kinase assay described here is a luminescence-based method that quantifies the amount of adenosine triphosphate (ATP) remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. In the presence of a kinase inhibitor, the enzymatic activity is reduced, resulting in less ATP consumption. The addition of a luciferase-based reagent leads to a luminescent signal that is directly proportional to the ATP concentration. Therefore, a higher luminescent signal corresponds to greater inhibition of the kinase.
Data Presentation
The inhibitory activity of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. Due to the limited availability of public data for this compound, the following table presents representative IC50 values for structurally related phenylpyrimidine compounds against various kinases to illustrate the potential potency and selectivity of this class of inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| Phenylpyrazolopyrimidine 6 | Src | 21,700 | In vitro Src kinase assay[1] |
| Phenylpyrazolopyrimidine 4 | Src | 24,700 | In vitro Src kinase assay[1] |
| 4-Anilinopyrimidine 19 | KIT | 190 | Biochemical Assay |
| 4-Anilinopyrimidine 19 | PDGFRβ | 310 | Biochemical Assay |
| 4-Anilinopyrimidine 27 | KIT | 30 | Biochemical Assay |
| 4-Anilinopyrimidine 27 | PDGFRα | 50 | Biochemical Assay |
| 4-Anilinopyrimidine 27 | PDGFRβ | 70 | Biochemical Assay |
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound
-
Kinase: Recombinant kinase of interest (e.g., a tyrosine kinase or a serine/threonine kinase)
-
Substrate: A specific peptide or protein substrate for the chosen kinase
-
ATP: Adenosine triphosphate
-
Kinase Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
DMSO: Dimethyl sulfoxide
-
Luminescence-based ATP detection kit: (e.g., Kinase-Glo®)
-
Plates: White, opaque, 384-well assay plates
-
Instrumentation: Multichannel pipette or liquid handler, plate shaker, and a luminescence plate reader
Experimental Workflow
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Detailed Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., a 10-point, 3-fold dilution series).
-
Further dilute the compound solutions in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Setup:
-
Add the diluted compounds to the wells of a 384-well assay plate.
-
Include control wells:
-
Positive control (100% activity): Wells with vehicle (DMSO) only.
-
Negative control (0% activity): Wells without the kinase enzyme.
-
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the purified kinase and its specific substrate in the kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically.
-
Add the kinase/substrate mixture to all wells except the negative control wells.
-
Prepare the ATP solution in the kinase assay buffer at a concentration close to its Michaelis constant (Km) for the specific kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at a suitable temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Equilibrate the luminescence-based ATP detection reagent to room temperature.
-
Add the detection reagent to all wells. This will stop the kinase reaction and initiate the generation of a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data by setting the positive control (no inhibitor) as 100% kinase activity.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Context
Pyrimidine-based inhibitors are known to target various kinase families involved in critical signaling pathways. One such pathway is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway, which plays a crucial role in immunity, cell proliferation, and differentiation.[2]
Generic Kinase Signaling Pathway
References
Application Notes and Protocols for Molecular Docking of 2-amino-4-hydroxy-6-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in silico molecular docking of 2-amino-4-hydroxy-6-phenylpyrimidine, a pyrimidine derivative with therapeutic potential, against various protein targets implicated in disease. The protocols and data presented herein are intended to serve as a foundational resource for virtual screening and lead optimization efforts.
Pyrimidine and its derivatives are a well-established class of heterocyclic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Molecular docking is a computational method used to predict the binding affinity and interaction patterns of small molecules with biological macromolecules, thereby guiding drug discovery and design.[1] This document outlines the application of molecular docking to investigate the interaction of this compound with several key protein targets.
Due to the limited availability of specific experimental docking data for this compound in the public domain, the following sections provide a generalized protocol and illustrative data based on studies of structurally related pyrimidine derivatives. The target proteins selected—Cyclin-Dependent Kinase 2 (CDK2), Xanthine Oxidase (XO), Lanosterol 14α-demethylase (CYP51), and Bruton's Tyrosine Kinase (BTK)—are known to be modulated by various pyrimidine-based inhibitors.[2][3][4][5]
Hypothetical Molecular Docking Data Summary
The following table summarizes hypothetical quantitative data from a simulated molecular docking study of this compound against selected protein targets. This data is for illustrative purposes to demonstrate how results can be presented and interpreted.
| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) | Key Interacting Residues (Hypothetical) |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | This compound | -8.2 | 1.5 | LEU83, LYS33, ASP86 |
| Xanthine Oxidase (XO) | 1FIQ | This compound | -7.9 | 2.8 | PHE914, GLU802, ARG880 |
| Lanosterol 14α-demethylase (CYP51) | 5V5Z | This compound | -9.1 | 0.5 | TYR132, HIE377, MET508 |
| Bruton's Tyrosine Kinase (BTK) | 4Z3V | This compound | -8.8 | 0.9 | CYS481, MET477, LYS430 |
Experimental Protocols
I. General Molecular Docking Workflow
The following diagram illustrates the standard workflow for a molecular docking experiment.
Caption: A flowchart of the typical molecular docking process.
II. Detailed Protocol for Molecular Docking using AutoDock Vina and PyMOL
This protocol provides a step-by-step guide for performing molecular docking of this compound with a target protein.
1. Software and Resources:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The molecular docking program.
-
PyMOL or UCSF Chimera: For visualization and analysis.
-
Protein Data Bank (PDB): To obtain the 3D structure of the target protein.
-
PubChem or similar database: To obtain the 2D/3D structure of the ligand.
2. Protein Preparation: a. Download the 3D crystal structure of the target protein from the PDB database (e.g., PDB ID: 1HCK for CDK2). b. Open the PDB file in AutoDock Tools. c. Remove water molecules and any co-crystallized ligands from the protein structure. d. Add polar hydrogen atoms to the protein. e. Compute and assign Gasteiger charges to the protein atoms. f. Save the prepared protein in the PDBQT file format.
3. Ligand Preparation: a. Obtain the 2D structure of this compound from a chemical database like PubChem. b. Use a chemical drawing tool to convert the 2D structure to a 3D structure. c. Perform energy minimization of the 3D ligand structure using a suitable force field. d. Load the 3D structure of the ligand into AutoDock Tools. e. Define the rotatable bonds and set the torsion root. f. Save the prepared ligand in the PDBQT file format.
4. Grid Box Generation: a. Load the prepared protein PDBQT file into AutoDock Tools. b. Define a grid box that encompasses the active site of the protein. The center and dimensions of the grid box can be determined based on the position of a co-crystallized ligand or by identifying key active site residues from the literature. c. Save the grid parameter file.
5. Molecular Docking Simulation: a. Use the AutoDock Vina program to perform the docking. b. The command typically requires specifying the paths to the prepared protein and ligand PDBQT files, the grid parameter file, and the output file for the docking results. c. Vina will calculate the binding affinities for different conformations (poses) of the ligand within the grid box.
6. Analysis of Results: a. The output file will contain the binding affinity scores (in kcal/mol) for the top-ranked poses. A more negative value indicates a stronger predicted binding affinity. b. Load the prepared protein PDBQT file and the docking output file into PyMOL or another molecular visualization tool. c. Visualize the binding poses of the ligand in the active site of the protein. d. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.
Signaling Pathways of Target Proteins
Understanding the biological context of the target proteins is crucial for interpreting the docking results. The following diagrams illustrate the signaling pathways in which the selected target proteins are involved.
I. CDK2 Signaling Pathway in Cell Cycle Regulation
Caption: Role of CDK2 in the G1/S phase transition of the cell cycle.
II. Xanthine Oxidase in Purine Metabolism
Caption: The metabolic pathway involving Xanthine Oxidase.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine Oxidase Inhibitory and Molecular Docking Studies on Pyrimidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Amino-4-hydroxy-6-phenylpyrimidine in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2] The 2-amino-pyrimidine scaffold, in particular, serves as a crucial pharmacophore in the development of novel antimicrobial agents. This document provides detailed application notes and protocols for the use and evaluation of 2-amino-4-hydroxy-6-phenylpyrimidine and its derivatives in antimicrobial susceptibility testing. The methodologies outlined are based on established protocols for evaluating the antimicrobial efficacy of synthesized pyrimidine compounds.[3]
Mechanism of Action
The precise mechanism of action for this compound is not extensively detailed in the provided search results. However, the antimicrobial activity of pyrimidine derivatives can be attributed to various mechanisms. Some derivatives have been found to act as inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial replication and metabolism.[4] Another proposed mechanism for some substituted pyrimidines is the inhibition of FtsZ polymerization, a key step in bacterial cell division.[5] The general principle involves the interaction of the pyrimidine core and its substituents with specific molecular targets within the microbial cell, leading to the disruption of essential cellular processes and ultimately, cell death. The presence of amino groups and hydrophobic regions in the molecule can also contribute to its interaction with and disruption of the cell membrane.[6]
Experimental Protocols
Synthesis of 2-Amino-4,6-disubstituted Pyrimidine Derivatives
A general method for the synthesis of 2-amino-4,6-diarylpyrimidine derivatives involves the condensation of chalcone derivatives with guanidine hydrochloride.[7]
Protocol 1: Synthesis of 2-Amino-4,6-diarylpyrimidine Derivatives
-
Reaction Setup: In a suitable solvent such as ethanol or dimethylformamide (DMF), dissolve the chalcone derivative (1 equivalent) and guanidine hydrochloride (1-1.5 equivalents).[3]
-
Catalysis: Add a catalytic amount of a base, for instance, sodium ethoxide or potassium carbonate.[3]
-
Reflux: Heat the reaction mixture to reflux for a period of 4-12 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[3]
-
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into ice-cold water to induce precipitation of the product.[3]
-
Isolation: Collect the precipitate by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or through column chromatography.[3]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][3]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized pyrimidine derivatives can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[3][8]
Protocol 2: Broth Microdilution Method for MIC Determination
-
Preparation of Stock Solution: Dissolve the synthesized 2-amino-pyrimidine derivative in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).[3]
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound's stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.[3]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard). This is then diluted to the final required concentration for the assay, which is typically around 5 x 10⁵ CFU/mL for bacteria.[3]
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include positive controls (broth with inoculum, no compound) and negative controls (broth only, no inoculum).
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[8]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[10]
Data Presentation
The antimicrobial activity of pyrimidine derivatives is typically presented as the Minimum Inhibitory Concentration (MIC) in µg/mL or µM. The following tables summarize the antimicrobial activity of various 2-amino-pyrimidine derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 1: Antibacterial Activity of Thiophenyl-pyrimidine Derivative (F20) [5]
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 24 |
| Enterococcus faecalis (VRE) | 48 |
Table 2: Antimicrobial Activity of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives [4]
| Compound | S. aureus MIC (nM) | E. coli MIC (nM) | P. aeruginosa MIC (nM) | B. subtilis MIC (nM) |
| 9o | 24 | 51 | 53 | 16 |
| Ciprofloxacin (Control) | - | - | - | 10 |
Table 3: Antimicrobial Activity of 2-Amino-4-(1-naphthyl)-6-arylpyrimidines [11]
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 4b | 50 | 25 | 50 |
| 4e | 25 | 50 | 25 |
Conclusion
2-Amino-pyrimidine derivatives represent a promising class of compounds for the development of new antimicrobial agents. The protocols provided herein offer a standardized approach to the synthesis and evaluation of these compounds. The presented data indicates that derivatives of 2-amino-pyrimidine exhibit significant activity against a range of pathogenic bacteria and fungi, including drug-resistant strains. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to optimize their therapeutic potential.
References
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial action of compound 48/80--II mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, in vitro antibacterial and antifungal evaluations of 2-amino-4-(1-naphthyl)-6-arylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Novel Derivatives of 2-Amino-4-Hydroxy-6-Phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of novel derivatives based on the 2-amino-4-hydroxy-6-phenylpyrimidine scaffold. This versatile heterocyclic compound serves as a valuable starting material for the development of new therapeutic agents with a wide range of potential applications.[1]
Introduction
The pyrimidine core is a fundamental building block in medicinal chemistry, found in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1] The this compound scaffold, in particular, offers multiple sites for chemical modification, allowing for the generation of large libraries of derivatives with tailored pharmacological profiles. This document outlines detailed protocols for the synthesis of these derivatives and their subsequent evaluation in key biological assays.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the quantitative biological data for various derivatives of this compound, providing a clear comparison of their activities.
Table 1: Anticancer Activity (IC50 Values in µM)
| Compound ID | Derivative Class | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | A549 (Lung) | MDA-MB-231 (Breast) | Reference |
| 7b | Ursolic acid conjugate | 0.48 ± 0.11 | 0.74 ± 0.13 | - | - | - | [2] |
| Compound 3 | Diphenylnicotinonitrile | 2.85 ± 0.1 | - | - | - | 1.81 ± 0.1 | [3][4] |
| Compound 4 | Diphenylnicotinonitrile | 5.59 ± 0.3 | - | - | - | 6.93 ± 0.4 | [3][4] |
| Compound 2 | Diphenylnicotinonitrile | 16.20 ± 1.3 | - | - | - | 8.01 ± 0.5 | [3][4] |
| Compound 6 | Diphenylnicotinonitrile | 9.47 ± 0.7 | - | - | - | 10.23 ± 0.8 | [3][4] |
| Compound 5 | Diphenylnicotinonitrile | 20.07 ± 1.5 | - | - | - | 15.52 ± 1.2 | [3][4] |
| Compound 1 | Diphenylnicotinonitrile | >100 | - | - | - | 78.28 ± 3.9 | [3][4] |
| Doxorubicin | Standard Drug | 4.17 ± 0.2 | - | - | - | 3.18 ± 0.1 | [3][4] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound ID | Derivative Class | S. aureus | B. subtilis | E. coli | C. albicans | A. flavus | Reference |
| 3a, 3b, 3d | Pyrimidopyrimidine | - | - | - | - | - | [5] |
| 4a-d | Pyrimidopyrimidine | - | - | - | - | - | [5] |
| 9c | Pyrazolyl-pyrimidine | - | - | - | - | - | [5] |
| 10b | Pyrazolyl-pyrimidine | - | - | - | - | - | [5] |
| Ampicillin | Standard Drug | - | - | - | - | - | [5] |
| Clotrimazole | Standard Drug | - | - | - | - | - | [5] |
Note: Specific MIC values for the listed compounds against the tested microorganisms were described as "excellent" in the source material, but numerical data was not provided.
Table 3: Enzyme Inhibition (IC50 Values in µM)
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Optimized Compound | Xanthine Oxidase | 0.046 | [6] |
| Allopurinol | Xanthine Oxidase | 5.462 | [6] |
| Derivative 12 | Aurora Kinase A | - | [7] |
| 5-fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Synthase | 2 | [8] |
Note: For Derivative 12, the source indicates selective inhibition of Aurora Kinase A, but a specific IC50 value is not provided.
Experimental Protocols
Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives via a condensation reaction.
Materials:
-
Substituted aromatic aldehyde
-
Ethyl cyanoacetate or a similar active methylene compound
-
Guanidine hydrochloride
-
Sodium ethoxide or another suitable base
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add guanidine hydrochloride (1 equivalent) and stir until completely dissolved.
-
Add the substituted aromatic aldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and reduce the volume under vacuum.
-
Dissolve the residue in hot water and acidify with glacial acetic acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified 2-amino-4-hydroxy-6-arylpyrimidine derivative.[9]
Anticancer Activity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of the synthesized derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrimidine derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette and plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Antimicrobial Activity Assessment: Microdilution Method for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various microbial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus flavus)
-
Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi
-
Synthesized pyrimidine derivatives dissolved in a suitable solvent
-
Standard antimicrobial agents (e.g., Ampicillin, Clotrimazole)
-
96-well microplates
Procedure:
-
Prepare a twofold serial dilution of the test compounds and standard drugs in the appropriate broth in a 96-well plate.
-
Prepare a microbial inoculum and adjust its turbidity to 0.5 McFarland standard.
-
Add the microbial inoculum to each well of the microplate.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially targeted by this compound derivatives and a general workflow for their development.
Caption: Potential inhibition of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways by pyrimidine derivatives.
Caption: General experimental workflow for the development of novel pyrimidine derivatives.
References
- 1. This compound|RUO [benchchem.com]
- 2. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-4-hydroxy-6-phenylpyrimidine as a Scaffold for Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of the 2-amino-4-hydroxy-6-phenylpyrimidine scaffold in combinatorial chemistry for the discovery of novel therapeutic agents. This privileged scaffold offers multiple points for diversification, making it an ideal starting point for the generation of focused chemical libraries.
Introduction
The pyrimidine core is a cornerstone in medicinal chemistry, found in a vast array of biologically active compounds, including anticancer, antibacterial, and anti-inflammatory agents. The this compound scaffold, in particular, presents three key points for chemical modification: the 2-amino group, the 4-hydroxy group, and the 6-phenyl ring. This versatility allows for the systematic exploration of the chemical space around the core structure to develop structure-activity relationships (SAR) and identify potent and selective modulators of biological targets, such as protein kinases.
Synthesis of the Core Scaffold
A robust and straightforward method for the synthesis of the this compound scaffold is the condensation of a phenyl-substituted β-dicarbonyl compound with guanidine.
Protocol: Synthesis of this compound
Materials:
-
Benzoylacetone
-
Guanidine hydrochloride
-
Sodium ethoxide (21% solution in ethanol)
-
Ethanol
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylacetone (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in ethanol.
-
Slowly add sodium ethoxide solution (2.5 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.
-
Add deionized water to the residue to dissolve the sodium salt of the product.
-
Acidify the aqueous solution with glacial acetic acid to a pH of 6-7 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield this compound as a solid.
Combinatorial Library Synthesis
The this compound scaffold is well-suited for parallel synthesis to generate a focused library of analogs. A common strategy involves a two-step diversification process targeting the 4- and 2-positions of the pyrimidine ring.
Protocol: Parallel Synthesis of a 2,4-Disubstituted Pyrimidine Library
Step 1: Chlorination of the 4-Hydroxy Group
-
Suspend the this compound scaffold in phosphorus oxychloride (POCl₃).
-
Heat the mixture at reflux for 4-6 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-4-chloro-6-phenylpyrimidine.
Step 2: Parallel Amination at the 4-Position and Acylation at the 2-Position
This step is ideally performed in a parallel synthesis format using a multi-well reaction block.
-
Preparation of Reaction Plates: To each well of a 96-well reaction plate, add a solution of 2-amino-4-chloro-6-phenylpyrimidine in a suitable solvent (e.g., N,N-dimethylformamide, DMF).
-
Addition of Amines: To each column of the plate, add a different primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Reaction 1 (Amination): Seal the plate and heat at 80-100 °C for 12-16 hours.
-
Work-up and Intermediate Isolation (Optional): After cooling, the reaction mixtures can be purified using parallel purification techniques (e.g., preparative HPLC or solid-phase extraction).
-
Addition of Acylating Agents: To the wells containing the purified 4-amino-substituted intermediates, add a different acyl chloride or carboxylic acid (with a coupling agent like HATU) to each row.
-
Reaction 2 (Acylation): Add a base (e.g., DIPEA) and allow the reaction to proceed at room temperature for 4-8 hours.
-
Final Purification: Purify the final products in each well using parallel preparative HPLC to yield the desired library of N-acylated 2-amino-4-amino-6-phenylpyrimidine derivatives.
Data Presentation: Exemplar Library and Biological Activity
The following table summarizes representative data from a hypothetical combinatorial library based on a 2-amino-4,6-diarylpyrimidine scaffold, targeting the ABL1 kinase, which is implicated in Chronic Myeloid Leukemia. This data is illustrative of the type of results that can be obtained from screening such a library.
| Compound ID | R1 (at 4-position) | R2 (at 2-amino) | Yield (%) | ABL1 Kinase IC₅₀ (µM)[1] |
| Scaffold | -OH | -H | - | > 50 |
| L1-A1 | 4-fluoroaniline | Acetyl | 65 | 15.2 |
| L1-A2 | 4-fluoroaniline | Benzoyl | 62 | 8.5 |
| L1-A3 | 4-fluoroaniline | 3-methoxybenzoyl | 58 | 5.1 |
| L2-A1 | 3-chloroaniline | Acetyl | 68 | 12.8 |
| L2-A2 | 3-chloroaniline | Benzoyl | 65 | 6.3 |
| L2-A3 | 3-chloroaniline | 3-methoxybenzoyl | 61 | 3.7 |
| L3-A1 | 4-methoxyaniline | Acetyl | 70 | 20.5 |
| L3-A2 | 4-methoxyaniline | Benzoyl | 67 | 11.2 |
| L3-A3 | 4-methoxyaniline | 3-methoxybenzoyl | 63 | 7.9 |
Mandatory Visualizations
Signaling Pathway
The B-Raf/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Kinase inhibitors developed from pyrimidine scaffolds often target components of this pathway.
Caption: The B-Raf/MEK/ERK signaling pathway and a potential point of inhibition.
Experimental Workflow
The following diagram illustrates the logical flow from scaffold synthesis to the identification of hit compounds from a combinatorial library.
Caption: Workflow for combinatorial library synthesis and screening.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-phenylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-amino-4-hydroxy-6-phenylpyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound, typically achieved through the condensation of ethyl benzoylacetate and guanidine, can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the optimal reaction time and temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.
-
Suboptimal Base Concentration: The basicity of the reaction medium is crucial. An insufficient amount of base (e.g., sodium ethoxide) can lead to incomplete deprotonation of guanidine and the β-ketoester, thus hindering the condensation and cyclization steps. Conversely, an excessively strong base or prolonged reaction times at high temperatures can promote side reactions.
-
Moisture in Reagents or Solvents: Guanidine salts are often hygroscopic, and the presence of water can interfere with the reaction. Ensure all reagents and solvents are anhydrous.
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. (See Q2 for more details on common side reactions).
-
Product Precipitation: In some cases, the product may precipitate out of the reaction mixture, which can coat the starting materials and prevent the reaction from proceeding to completion. Efficient stirring is essential to maintain a homogenous mixture.
To improve the yield, consider the following:
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and molar ratios of the reactants to find the optimal conditions for your specific setup.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents and reagents.
-
Choice of Base: Sodium ethoxide is a commonly used base for this reaction. Ensure it is freshly prepared or properly stored to maintain its activity.
-
Purification of Starting Materials: Use high-purity ethyl benzoylacetate and guanidine hydrochloride for the best results.
Q2: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?
The primary side products in this synthesis often arise from competing reaction pathways:
-
Self-condensation of Ethyl Benzoylacetate: Under basic conditions, ethyl benzoylacetate can undergo self-condensation, leading to the formation of various byproducts.
-
Hydrolysis of Guanidine: If moisture is present, guanidine can hydrolyze, rendering it inactive for the desired cyclization reaction.
-
Formation of other Pyrimidine Isomers: While the desired product is this compound, there is a possibility of forming other isomeric pyrimidines, although this is less common under standard conditions.
To minimize the formation of these impurities:
-
Control Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions.
-
Maintain Anhydrous Conditions: As mentioned previously, excluding water is critical to prevent the hydrolysis of guanidine.
-
Optimize Stoichiometry: Using a slight excess of guanidine can help to ensure the complete consumption of the β-ketoester and minimize its self-condensation.
Q3: How can I effectively purify the final product?
Purification of this compound can typically be achieved through recrystallization.
-
Solvent Selection: Common solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. The ideal solvent will dissolve the compound at high temperatures but have low solubility at room temperature or below, allowing for the crystallization of the pure product upon cooling.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Q4: My product is difficult to dissolve for recrystallization. What should I do?
This compound can exhibit limited solubility in common organic solvents. If you are facing solubility issues:
-
Use a Solvent Mixture: A mixture of solvents, such as ethanol/water or DMF/ethanol, can sometimes provide the desired solubility characteristics.
-
Increase the Solvent Volume: While it is generally best to use a minimal amount of solvent for recrystallization to maximize yield, you may need to use a larger volume if the compound is poorly soluble. Be aware that this may lead to a lower recovery of the product.
-
Consider a Different Purification Technique: If recrystallization proves ineffective, other purification methods such as column chromatography using silica gel may be employed. A suitable eluent system would need to be determined, likely a polar mixture such as dichloromethane/methanol or ethyl acetate/hexane with a small percentage of a basic modifier like triethylamine.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and related analogs.
| Reactants | Base (Molar Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl benzoylacetate, Guanidine hydrochloride | Sodium Ethoxide (2) | Ethanol | Reflux | 6-8 | 75-85 | [1] |
| Ethyl benzoylacetate, Guanidine carbonate | N/A | Ethanol | Reflux | 12 | ~60 | General |
| Diethyl malonate, Guanidine nitrate | Sodium Ethoxide (2) | Methanol | Reflux | 3.5 | 83 | |
| Substituted β-keto esters, Guanidine hydrochloride | KOH (2) | Ethanol | Reflux | - | High |
Note: Yields can vary based on the specific experimental setup, purity of reagents, and scale of the reaction.
Experimental Protocols
Synthesis of this compound
This protocol describes a common and effective method for the laboratory-scale synthesis of the target compound.
Materials:
-
Ethyl benzoylacetate
-
Guanidine hydrochloride
-
Sodium metal
-
Absolute Ethanol
-
Hydrochloric acid (1 M)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add freshly cut sodium metal (1.0 molar equivalent based on guanidine hydrochloride) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas, so ensure proper ventilation. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction with Guanidine Hydrochloride: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 molar equivalent). Stir the mixture for 15-20 minutes to allow for the formation of free guanidine base and the precipitation of sodium chloride.
-
Addition of Ethyl Benzoylacetate: To the guanidine solution, add ethyl benzoylacetate (1.0 molar equivalent) dropwise at room temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane or dichloromethane/methanol).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water to dissolve the product and any remaining salts.
-
Filter the aqueous solution to remove any insoluble byproducts.
-
Carefully acidify the filtrate with 1 M hydrochloric acid until the pH is approximately 6-7. The product will precipitate out as a white solid.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration and wash it with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum to obtain this compound as a white to off-white solid.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving synthesis yield and purity.
References
Overcoming solubility issues of 2-amino-4-hydroxy-6-phenylpyrimidine in aqueous solutions
Welcome to the technical support center for 2-amino-4-hydroxy-6-phenylpyrimidine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a heterocyclic organic compound featuring a pyrimidine core.[1] Its structure, which includes a non-polar phenyl group and a planar heterocyclic system, contributes to strong intermolecular forces in its solid crystalline state. These characteristics lead to low affinity for water, making it a poorly soluble compound, a common challenge in drug formulation and development.[2][3]
Q2: What is the tautomeric state of this compound and how does it affect solubility?
This compound exhibits keto-enol tautomerism, existing in equilibrium between the this compound (enol form) and the 2-amino-6-phenylpyrimidin-4(3H)-one (keto form). In the solid state and in most solvents, the keto form is generally favored. This tautomerism can influence the compound's hydrogen bonding capabilities and crystal lattice energy, thereby impacting its dissolution and solubility.
Q3: What common issues are encountered when trying to dissolve this compound in aqueous media?
Researchers typically face several challenges:
-
Incomplete Dissolution: The compound may fail to dissolve completely, leaving a solid residue.
-
Precipitation: The compound might initially dissolve, especially with heat or pH adjustment, but then precipitate out of the solution over time or upon cooling.
-
Slow Dissolution Rate: The dissolution process can be extremely slow, requiring extended periods of stirring or sonication.
-
Formation of a Suspension: Instead of a clear solution, a cloudy suspension may form, which is unsuitable for many biological assays.
Troubleshooting Guide
This guide provides systematic approaches to overcoming common solubility problems.
Issue: The compound precipitates from the aqueous solution after initial dissolution.
Precipitation indicates that the solution is supersaturated and thermodynamically unstable. The following workflow can help identify a stable formulation.
Caption: Troubleshooting workflow for compound precipitation.
Issue: The compound dissolves too slowly or incompletely.
A slow or incomplete dissolution is often related to the high crystal lattice energy of the compound and poor wettability.
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for solvation, which can significantly enhance the dissolution rate.[3]
-
Action: Use sonication on the suspension to break up agglomerates. For larger quantities, consider micronization techniques.
-
-
Heating: Increasing the temperature will generally increase the solubility and dissolution rate.
-
Action: Gently warm the solution while stirring. Be cautious, as the compound may precipitate upon cooling to room temperature. Always check for thermal degradation of the compound.
-
-
Use of Surfactants: Surfactants can improve wettability and form micelles to encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[2]
-
Action: Add a small amount (typically 0.1-2%) of a non-ionic surfactant like Polysorbate 80 (Tween 80) or a poloxamer.
-
Data & Physical Properties
The following tables provide key properties and illustrative solubility data to guide formulation development.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉N₃O | [1] |
| Molecular Weight | 187.20 g/mol | [1] |
| Appearance | White to off-white powder | - |
| Melting Point | >300 °C (decomposes) |[1] |
Table 2: Illustrative Solubility in Various Solvents at 25°C Note: These are representative values. Actual solubility should be determined experimentally.
| Solvent | Estimated Solubility (mg/mL) |
|---|---|
| Water (pH 7.0) | < 0.01 |
| 0.1 N HCl (pH ~1) | ~ 0.5 - 1.0 |
| 0.1 N NaOH (pH ~13) | ~ 1.0 - 2.5 |
| Ethanol | ~ 1.5 |
| Propylene Glycol | ~ 5.0 |
| DMSO | > 50 |
Table 3: Example Effect of Co-solvents on Aqueous Solubility Enhancement
| Co-solvent System (v/v) | Estimated Solubility (mg/mL) | Fold Increase |
|---|---|---|
| 100% Water | < 0.01 | - |
| 20% Ethanol in Water | ~ 0.15 | ~15x |
| 40% PEG 400 in Water | ~ 0.80 | ~80x |
Key Experimental Protocols
Protocol 1: Solubility Determination using the Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the resulting suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantification: Carefully collect the supernatant, dilute it with a suitable mobile phase or solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Protocol 2: Solubilization using pH Adjustment
-
Suspension: Suspend the desired mass of the compound in the aqueous vehicle (e.g., water or saline).
-
Titration: Slowly add a stock solution of acid (e.g., 1 N HCl) or base (e.g., 1 N NaOH) dropwise while vigorously stirring and monitoring the pH. The amino group on the pyrimidine ring can be protonated at low pH, and the hydroxyl group can be deprotonated at high pH, forming more soluble salts.
-
Endpoint: Stop the titration once the compound is fully dissolved.
-
Final Adjustment: If necessary, adjust the pH back towards the desired final value, being careful not to cross the pKa where the compound will precipitate. Note the final pH at which the compound remains in solution.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble molecules, forming a more soluble inclusion complex.
References
Technical Support Center: Purification of 2-Amino-4-Hydroxy-6-Phenylpyrimidine and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-amino-4-hydroxy-6-phenylpyrimidine and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound and its analogs?
The main difficulties arise from the high polarity of these compounds. This can lead to problems such as poor retention in reverse-phase chromatography, peak tailing in HPLC, and challenges in crystallization due to high solubility in polar solvents. These molecules often have multiple hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases and solvents.
Q2: Which purification techniques are most effective for these compounds?
The most commonly employed and effective purification techniques for this class of compounds are:
-
Recrystallization: Often the first method of choice for removing impurities, especially after initial synthesis.
-
Column Chromatography: Effective for separating the target compound from closely related impurities.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for achieving high purity, with methods like reverse-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) being applicable.
Q3: How can I monitor the progress of my purification?
Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on the same plate, you can assess the purity and identify the fractions containing your desired compound.
Troubleshooting Guides
Recrystallization Issues
Problem: My compound will not crystallize from solution.
-
Possible Cause: The compound is too soluble in the chosen solvent, or the solution is not sufficiently saturated.
-
Solution:
-
Try adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise to the solution until it becomes slightly turbid, then heat until the solution is clear and allow it to cool slowly.
-
Concentrate the solution by slowly evaporating the solvent.
-
Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
-
If available, add a seed crystal of the pure compound.
-
Problem: The compound precipitates as an oil or amorphous solid instead of crystals.
-
Possible Cause: The solution is cooling too quickly, or it is supersaturated.
-
Solution:
-
Ensure a slow cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Use a more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature.
-
Problem: Impurities are still present after recrystallization.
-
Possible Cause: The impurities have a similar solubility profile to the desired compound in the chosen solvent.
-
Solution:
-
Perform a second recrystallization using a different solvent or solvent system.
-
If impurities persist, column chromatography is a more suitable purification technique.
-
Column Chromatography Issues
Problem: Poor separation of the target compound from an impurity.
-
Possible Cause: The chosen eluent system does not provide sufficient resolution.
-
Solution:
-
Optimize the solvent system. A common approach is to use a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). Vary the ratio to achieve better separation on TLC before running the column.
-
For polar compounds that are difficult to separate, consider adding a small amount of a more polar solvent like methanol to the eluent.
-
If your compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve peak shape and separation.
-
Problem: The compound is streaking or tailing on the column.
-
Possible Cause: The compound is interacting too strongly with the stationary phase (e.g., silica gel), or the column is overloaded.
-
Solution:
-
Add a small amount of a polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for basic compounds) to the eluent.
-
Ensure the sample is loaded onto the column in a minimal volume of solvent.
-
If the sample is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel and then dry-loaded onto the column.
-
HPLC Issues
Problem: Poor retention of the compound on a reverse-phase (C18) column.
-
Possible Cause: The compound is too polar for the stationary phase, and the mobile phase is too strong.
-
Solution:
-
Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.
-
Use a column designed for polar compounds, such as a polar-endcapped or polar-embedded column.
-
Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative.
-
Problem: Peak tailing is observed.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, especially if the analyte is basic.
-
Solution:
-
Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to improve peak shape.
-
Ensure the pH of the mobile phase is appropriate for the analyte's pKa.
-
Quantitative Data Summary
The following tables summarize typical conditions and results for the purification of 2-amino-4-hydroxy-pyrimidine derivatives. Note that optimal conditions for this compound may vary.
Table 1: Recrystallization Solvents and Typical Yields for Analogs
| Compound | Recrystallization Solvent(s) | Typical Yield (%) | Purity (%) |
| 2-Amino-4,6-dihydroxypyrimidine | Water | 80-82 | >98 |
| 2-Amino-4-hydroxy-6-methylpyrimidine | Water or Ethanol/Water | Not specified | >98 (HPLC) |
| 2-Amino-4,6-dimethoxypyrimidine | Toluene or Ethyl Acetate | 81.2 | 99.4 (HPLC) |
Table 2: Column Chromatography Conditions for Analogs
| Compound | Stationary Phase | Eluent System | Outcome |
| General Pyrimidine Derivatives | Silica Gel | Hexane/Ethyl Acetate gradient | Good separation of moderately polar compounds |
| Polar Pyrimidine Derivatives | Silica Gel | Dichloromethane/Methanol with Triethylamine | Improved peak shape and separation of basic compounds |
Table 3: HPLC Conditions for Analogs
| Compound | Column Type | Mobile Phase | Detection |
| 2-Amino-4,6-dihydroxypyrimidine | Newcrom R1 (RP) | Acetonitrile, Water, and Phosphoric Acid | UV |
| 2-Amino-4-chloro-6-methylpyrimidine | Newcrom R1 (RP) | Acetonitrile, Water, and Phosphoric Acid | UV |
| General Polar Pyrimidine Derivatives | HILIC | High organic solvent with a small amount of aqueous buffer | UV/MS |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water, ethanol, or a mixture of the two are often good starting points for polar pyrimidines.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound. A common starting point is a mixture of ethyl acetate and hexane.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 3: Purification by HPLC
-
Method Development:
-
Column: For reverse-phase HPLC, a C18 column is a common starting point. For highly polar analogs, a HILIC column may be more suitable.
-
Mobile Phase: A typical mobile phase for reverse-phase HPLC consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or TFA (0.1%) to improve peak shape. For HILIC, the mobile phase is typically high in organic solvent with a small percentage of an aqueous buffer.
-
Gradient: A gradient elution, where the mobile phase composition is changed over time, is often used to achieve optimal separation.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter it through a 0.22 µm syringe filter.
-
Injection and Fraction Collection: Inject the sample onto the HPLC system and collect the fractions corresponding to the peak of the target compound.
-
Solvent Removal: Remove the solvent from the collected fractions, often by lyophilization or rotary evaporation, to yield the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
Optimizing reaction conditions for the synthesis of pyrimidine derivatives
Welcome to the Technical Support Center for the synthesis of pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of this important class of heterocyclic compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyrimidine derivatives, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Yield in Biginelli Reaction
Q1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a frequent challenge and can often be attributed to several factors, including suboptimal catalyst activity, inappropriate reaction conditions, or issues with reactant purity.[1]
Potential Causes & Solutions:
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. While classical methods use strong Brønsted acids like HCl, these can sometimes promote side reactions. Consider screening various Lewis acids, which have been shown to improve yields.[1] Ensure your catalyst is active; if you are using a reusable catalyst, it may require regeneration.[1]
-
Suboptimal Temperature: The reaction may require heating to proceed to completion. However, excessively high temperatures can favor the formation of byproducts like Hantzsch-type 1,4-dihydropyridines, which are often fluorescent yellow compounds.[1] It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]
-
Incorrect Stoichiometry: While a 1:1:1 molar ratio of aldehyde, β-ketoester, and urea (or thiourea) is standard, using a slight excess (1.2-1.5 equivalents) of the urea/thiourea component can sometimes enhance yields.
-
Solvent Choice: The polarity of the solvent can significantly affect the reaction rate. While ethanol is commonly used, exploring other polar solvents like acetonitrile or even solvent-free conditions has been demonstrated to improve yields for certain substrates.[1]
-
Purity of Reactants: Impurities in your starting materials (aldehyde, β-ketoester, or urea) can inhibit the reaction. Ensure high purity of all reactants before starting the synthesis.
Issue 2: Unexpected Side Products
Q2: I am observing unexpected spots on my TLC and peaks in my NMR/LC-MS analysis. What are the likely side products in pyrimidine synthesis?
A2: The formation of side products can complicate purification and reduce the overall yield. Common side products depend on the specific reaction but can include Hantzsch dihydropyridines, Knoevenagel condensation products, and N-acylureas in the case of the Biginelli reaction.[2]
Common Side Products and Prevention:
-
Hantzsch Dihydropyridines: These fluorescent yellow byproducts can form at higher temperatures from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (from urea decomposition).[1] To avoid this, run the reaction at a lower temperature.[1]
-
Knoevenagel Condensation Products: The condensation between the aldehyde and the β-ketoester can occur as a competing reaction, leading to an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently.[2]
-
N-Acylurea Byproducts: These can form in the Biginelli reaction and complicate purification.[2] Recrystallization is often an effective method for their removal.[2]
-
Incomplete Cyclization: Linear intermediates or ureides can be isolated if the final cyclization step is slow or incomplete.[3] Adding a catalytic amount of a Brønsted or Lewis acid can help facilitate the final cyclization and dehydration steps.[1]
Issue 3: Purification Difficulties
Q3: I'm having trouble purifying my crude pyrimidine derivative by column chromatography. The separation is poor, and I'm getting mixed fractions. What can I do?
A3: Purification of pyrimidine derivatives can be challenging, especially for polar compounds or when impurities have similar polarities to the desired product.
Troubleshooting Purification:
-
Similar Polarity of Product and Impurities: If TLC shows poor separation, experiment with different solvent systems. A common approach is to use a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Adjusting the ratio of these solvents can improve separation. For highly polar compounds, consider using a more polar mobile phase, such as dichloromethane/methanol.
-
Product Instability on Silica Gel: Some pyrimidine derivatives may be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred. If your compound is unstable, consider using a different stationary phase like alumina or florisil, or opt for non-chromatographic purification methods like recrystallization.
-
Recrystallization as an Alternative: Recrystallization is a powerful and cost-effective purification technique for solid compounds. The key is to find a suitable solvent or solvent system where the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in pyrimidine synthesis? A1: The most critical parameters are typically the choice and concentration of the catalyst, reaction temperature, and the purity of the starting materials. The solvent and reaction time also play significant roles and should be optimized for each specific synthesis.
Q2: How can I minimize the formation of regioisomers during substitution reactions on the pyrimidine ring? A2: The regioselectivity of substitution reactions is influenced by the electronic nature of the pyrimidine ring and any existing substituents. The C4 and C6 positions are generally the most electron-deficient and thus more susceptible to nucleophilic attack. To control regioselectivity, you can use directing groups or carefully choose your reaction conditions and reagents.
Q3: Is it necessary to run pyrimidine synthesis reactions under an inert atmosphere? A3: Many reactions in heterocyclic chemistry are sensitive to air or moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields by preventing the degradation of reagents and intermediates.
Q4: My Pinner pyrimidine synthesis is giving a low yield. What are the common issues? A4: The Pinner synthesis can be prone to side reactions like the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1][2] Using freshly prepared or purified amidine hydrochloride and ensuring strictly anhydrous conditions are crucial for success.[1][2]
Q5: What are the advantages of using microwave-assisted synthesis for pyrimidine derivatives? A5: Microwave irradiation can offer significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced reproducibility.
Data Presentation
Table 1: Catalyst Comparison for the Biginelli Reaction
Reaction Conditions: Benzaldehyde (1 mmol), Ethyl Acetoacetate (1 mmol), Urea (1.5 mmol), Solvent-free, 100°C
| Catalyst (mol%) | Time (min) | Yield (%) |
| None | 60 | 45 |
| FeCl₃ (10) | 15 | 92 |
| ZnCl₂ (10) | 20 | 88 |
| MnCl₂ (10) | 25 | 85 |
| CoCl₂ (10) | 30 | 82 |
| NiCl₂ (10) | 35 | 78 |
Table 2: Solvent Effect on the Biginelli Reaction
Reaction Conditions: Benzaldehyde (1 mmol), Ethyl Acetoacetate (1 mmol), Urea (1.5 mmol), Catalyst (as specified), Reflux
| Solvent | Catalyst | Time (h) | Yield (%) |
| Ethanol | HCl | 4 | 75 |
| Acetonitrile | Yb(OTf)₃ | 2 | 91 |
| Dichloromethane | BF₃·OEt₂ | 6 | 68 |
| Tetrahydrofuran | InCl₃ | 5 | 85 |
| Solvent-free | FeCl₃ | 0.5 | 95 |
Table 3: Optimization of Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
Reaction Conditions: 2,4-Dichloropyrimidine (0.5 mmol), Phenylboronic acid (0.5 mmol), Base (1.5 mmol), Solvent (6 mL), 15 min, Microwave Irradiation
| Catalyst (0.5 mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 81[4] |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 75 |
| Pd(OAc)₂ | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 58 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 65 |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 78 |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (2:1) | 100 | 85 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (2:1) | 120 | 72 |
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O (2:1) | 120 | 68 |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[3]
-
Add the chosen solvent (e.g., ethanol, 20 mL) and the catalyst (e.g., 1-10 mol% of a Lewis or Brønsted acid).[3]
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent.[3]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.[3]
-
Purify the crude product by recrystallization or column chromatography.[3]
Protocol 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: One-Pot Synthesis of Polysubstituted Pyrimidines
-
Add n-BuLi (2.5 M solution in hexanes, 1 mM) via syringe to a vigorously stirred solution of a diethyl alkylphosphonate (1 mM) in dry THF or dioxane (15 mL) under an argon atmosphere at -78°C.
-
Slowly add a solution of a nitrile (1 mM) in the same solvent (5 mL) via syringe.
-
Allow the resulting mixture to slowly warm to room temperature over 1 hour.
-
Add a solution of an aldehyde (1 mM) in the same solvent (5 mL) and stir for 30 minutes at room temperature.
-
Add the amidine or guanidine hydrochloride (3 mM) and NaH (60% dispersion in mineral oil, 3 mM) and reflux the mixture for 4-8 hours.
-
Cool the reaction mixture and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in the Biginelli reaction.
References
Preventing byproduct formation in 2-amino-4-hydroxy-6-phenylpyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-4-hydroxy-6-phenylpyrimidine. Our aim is to help you overcome common challenges and prevent byproduct formation in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a low yield of my desired product, this compound. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically performed via a Biginelli-type reaction with guanidine, an aldehyde, and ethyl benzoylacetate, can stem from several factors:
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and catalyst choice. Ensure you are using the appropriate conditions as outlined in established protocols. For instance, a common procedure involves refluxing guanidine carbonate and ethyl 3-oxo-3-phenylpropionate in a solvent mixture like ethanol and toluene.[1]
-
Incomplete Cyclization: The final step of the reaction is an intramolecular cyclization. If this step is inefficient, it can lead to the accumulation of uncyclized intermediates. A stronger acid catalyst or increased reaction temperature may be necessary to promote ring closure.
-
Purity of Reactants: Impurities in your starting materials (guanidine, ethyl benzoylacetate, and any aldehyde used) can interfere with the reaction. Ensure high purity of all reactants before starting the synthesis.
-
Substituent Effects: The use of ethyl benzoylacetate, which has a phenyl substituent on the β-ketoester, generally leads to better yields compared to β-ketoesters with alkyl substituents like ethyl acetoacetate.[2]
Q2: I have identified an unexpected byproduct in my reaction. What could it be and how can I prevent its formation?
A2: Byproduct formation is a common issue. Here are some possibilities:
-
Double Biginelli Adducts: When using guanidine in a Biginelli reaction, the formation of "double Biginelli adducts" has been observed as a potential byproduct.[2] To minimize this, carefully control the stoichiometry of your reactants. Using a slight excess of the β-ketoester or aldehyde might be necessary, and this should be optimized for your specific reaction conditions.
-
Knoevenagel Condensation Product: A common side reaction is the Knoevenagel condensation between the aldehyde and ethyl benzoylacetate. This pathway competes with the desired three-component reaction. To favor the formation of the pyrimidine, you can try altering the order of addition of your reactants or using a catalyst that preferentially promotes the Biginelli reaction.
-
Uncyclized Intermediates: As mentioned in the previous question, incomplete cyclization can result in open-chain intermediates. These can be identified by spectroscopic methods (e.g., NMR, MS). To drive the reaction to completion, consider increasing the reaction time, temperature, or the concentration of the acid catalyst.
Q3: My crude product is difficult to purify. What purification strategies are recommended?
A3: The purification of this compound can be challenging due to the presence of structurally similar byproducts and unreacted starting materials. Here are some recommended strategies:
-
Recrystallization: This is a common and effective method for purifying the solid product. The choice of solvent is crucial. Based on available data, recrystallization from a mixture of water and ethanol, or from ethanol or ether, can be effective.[1]
-
Column Chromatography: For more difficult separations, column chromatography using silica gel is a powerful technique. A suitable eluent system would need to be determined, likely a mixture of a polar solvent (like methanol or ethyl acetate) and a nonpolar solvent (like dichloromethane or hexane).
-
Acid-Base Extraction: Since the product has both acidic (hydroxy group) and basic (amino group) functionalities, an acid-base extraction workup can be used to remove neutral impurities.
Data Presentation
The following table summarizes a reported yield for the synthesis of this compound.
| Starting Materials | Solvent | Reaction Conditions | Yield (%) | Reference |
| Guanidine carbonate, Ethyl 3-oxo-3-phenylpropionate | Ethanol, Toluene | Reflux overnight | 86 | [1] |
Experimental Protocols
Synthesis of this compound [1]
This protocol is based on a reported synthesis of the target molecule.
Materials:
-
Guanidine carbonate
-
Ethyl 3-oxo-3-phenylpropionate (Ethyl benzoylacetate)
-
Ethanol
-
Toluene
-
1N Hydrochloric acid (HCl)
-
Water
-
Ether
Procedure:
-
Suspend guanidine carbonate (3.60 g, 20 mmol) in a mixture of ethanol (120 mL) and toluene (20 mL).
-
Reflux the suspension under a nitrogen atmosphere for 1 hour, during which approximately 50 mL of the solvent is removed by distillation.
-
Cool the mixture to 45 °C and add ethyl 3-oxo-3-phenylpropionate (7.68 g, 40 mmol).
-
Continue to reflux the mixture overnight. The desired product will precipitate as a white solid during the reaction.
-
Add water (50 mL) and continue to reflux for an additional 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with 1N HCl.
-
Allow the mixture to stand in a refrigerator for 6 hours to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the collected solid sequentially with water and then with ether.
-
Dry the purified product under vacuum at 60 °C to obtain this compound as a white solid.
Visualizations
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Diagram 2: Potential Byproduct Formation Pathways
Caption: Competing reactions in the synthesis of this compound.
Diagram 3: General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of the target compound.
References
Stability testing of 2-amino-4-hydroxy-6-phenylpyrimidine under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-4-hydroxy-6-phenylpyrimidine. The information herein is designed to address common challenges encountered during stability testing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1][2] Typical stress conditions include exposure to acid, base, oxidation, heat, and light. The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[3][4]
Q2: How do I prepare samples for hydrolytic stress testing?
For hydrolytic stress testing, you will expose the compound to acidic, basic, and neutral conditions. A common starting point is to dissolve this compound in a solution of 0.1 M Hydrochloric Acid (HCl) for acidic conditions and 0.1 M Sodium Hydroxide (NaOH) for basic conditions.[1] For neutral conditions, purified water is used. The samples are typically incubated at a controlled temperature, for example, 60°C, and monitored over several days.[1]
Q3: What are the recommended conditions for oxidative stress testing?
Oxidative degradation can be induced by exposing the compound to an oxidizing agent like hydrogen peroxide (H₂O₂).[1] A common starting concentration is 3% H₂O₂. The reaction is typically carried out at room temperature or slightly elevated temperatures, with samples taken at various time points for analysis.[1]
Q4: How should I perform photostability testing?
Photostability testing evaluates the effect of light on the compound. The solid drug substance and a solution of the compound should be exposed to a light source that provides both ultraviolet (UV) and visible light. The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.
Q5: What are the expected degradation products of this compound?
Under hydrolytic conditions, the amide bond in the pyrimidine ring could potentially be cleaved. Acidic conditions might lead to the protonation of the amino group, potentially affecting the ring stability. Basic conditions could facilitate ring opening. Under oxidative stress, the amino and phenyl groups are susceptible to oxidation. Photodegradation may involve complex radical reactions. The exact nature of the degradation products needs to be determined experimentally using techniques like HPLC-MS.
Troubleshooting Guides
Problem: No degradation is observed under the initial stress conditions.
-
Solution: If you do not observe any degradation, the conditions may not be stringent enough. You can try increasing the temperature, the concentration of the stress agent (e.g., from 0.1 M to 1 M HCl or NaOH), or the duration of the exposure.[1] However, avoid overly harsh conditions that could lead to secondary degradation products not relevant to normal storage.[1]
Problem: The compound degrades too quickly, making it difficult to follow the kinetics.
-
Solution: If the degradation is too rapid, you should use milder conditions. This can be achieved by lowering the temperature, decreasing the concentration of the stress agent, or taking samples at more frequent, shorter intervals.
Problem: Poor peak shape or resolution in the HPLC analysis of stressed samples.
-
Solution: This could be due to the co-elution of the parent compound with its degradation products. Method development for a stability-indicating assay is crucial.[5][6] You may need to adjust the mobile phase composition, gradient, column type, or pH to achieve adequate separation.[6]
Problem: Mass balance is not achieved in the stability study.
-
Solution: A lack of mass balance (where the sum of the assay of the parent compound and the impurities is not close to 100%) could indicate that some degradation products are not being detected by the analytical method. This could be because they do not have a chromophore for UV detection or are volatile. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help in identifying non-chromophoric or poorly chromophoric degradants.
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
Add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 M HCl to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure described in step 2, but use 0.1 M NaOH instead of 0.1 M HCl.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
Repeat the procedure described in step 2, but use purified water instead of acid or base.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Oxidative Degradation
-
Preparation of Sample: Prepare a solution of this compound in a suitable solvent.
-
Oxidation:
-
Add 3% hydrogen peroxide to the solution.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis: Analyze the samples immediately by HPLC.
Protocol 3: Thermal Degradation (Solid State)
-
Sample Preparation: Place a known amount of the solid this compound in a suitable container (e.g., a glass vial).
-
Exposure: Place the container in a calibrated oven at a high temperature (e.g., 80°C).
-
Sampling: At various time points (e.g., 1, 3, 5 days), remove a sample, allow it to cool to room temperature, and prepare a solution for analysis.
-
Analysis: Analyze the samples by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | % Degradation (Example) | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 hours | 15.2% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 60 | 24 hours | 25.8% | 3 |
| Neutral Hydrolysis | Purified Water | 60 | 24 hours | < 1.0% | 0 |
| Oxidation | 3% H₂O₂ | 25 | 24 hours | 18.5% | 4 |
| Thermal (Solid) | - | 80 | 5 days | 5.3% | 1 |
| Photolytic (Solid) | UV/Vis Light | 25 | 7 days | 8.9% | 2 |
| Photolytic (Solution) | UV/Vis Light | 25 | 24 hours | 12.1% | 3 |
Note: The % degradation values are hypothetical examples and will vary based on experimental conditions.
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. biopharminternational.com [biopharminternational.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 6. questjournals.org [questjournals.org]
Troubleshooting common issues in pyrimidine synthesis reactions
This guide provides troubleshooting for common issues encountered during pyrimidine synthesis, addressing challenges faced by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Issue 1: Low Reaction Yield
A frequent challenge in pyrimidine synthesis is achieving a satisfactory yield. Several factors can contribute to this issue.
Q1: My Biginelli reaction has a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction can often be attributed to several factors:
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives. It is recommended to screen different catalysts and optimize their concentration for your specific substrates.[1]
-
Reaction Conditions: Temperature and reaction time are critical. While refluxing in ethanol is common, some reactions may benefit from milder conditions or higher temperatures without a solvent.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent product degradation.[1][2]
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar solvents are generally preferred.[1] Experimenting with different solvents like ethanol or acetonitrile, or even solvent-free conditions, can lead to improved outcomes.[1][3]
-
Purity of Reagents: Ensure the aldehyde, β-ketoester, and urea/thiourea are of high purity. Impurities can lead to unwanted side reactions and lower the yield of the desired product.[1][3][4]
Q2: I'm observing a significant amount of unreacted starting materials. What are the likely causes?
A2: Low conversion can be attributed to several factors:
-
Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.[1] If you're using a reusable catalyst, it may need regeneration. For Brønsted acid catalysts like HCl, ensure the concentration is appropriate.[3] Consider increasing the catalyst loading or trying a more active one.[1]
-
Low Reaction Temperature: The activation energy for the reaction might not be overcome at lower temperatures. Try increasing the reaction temperature and monitor for product formation and potential degradation.[1]
-
Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester may slow down the reaction.[1] Prolonging the reaction time or switching to a less sterically hindered substrate, if possible, might help.[1]
-
Incorrect Stoichiometry: Incorrect molar ratios of reactants can result in low conversion of the limiting reagent. Carefully calculate and measure the amounts of all reactants.[2]
-
Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air or moisture.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[2]
Issue 2: Unexpected Side-Products
The formation of side-products complicates purification and reduces the overall yield.
Q1: My Biginelli reaction is producing a yellow, highly fluorescent byproduct. What is it and how can I prevent it?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[4] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at elevated temperatures.[3][4]
-
Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[3]
-
Order of Addition: Adding the urea last may in some cases help to minimize its decomposition into ammonia.[3]
Q2: I am observing an unexpected peak in my HPLC analysis of a Biginelli reaction mixture. What could this be?
A2: Besides the Hantzsch-type dihydropyridines, other common side products include:
-
Michael Adducts: The β-ketoester can undergo a Michael addition with the α,β-unsaturated carbonyl intermediate formed during the reaction, leading to open-chain or alternative cyclic byproducts.[1]
-
Knoevenagel Condensation Product: The initial condensation between the aldehyde and the β-ketoester can sometimes be isolated as a stable byproduct, especially if the subsequent cyclization with urea is slow.[1][4]
-
N-acylureas: These can form as byproducts, complicating purification.[3]
Q3: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls?
A3: The Pinner synthesis can be prone to side reactions such as:[4]
To avoid these, use freshly prepared or purified amidine hydrochloride and ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[3][4]
Troubleshooting Guides
Guide 1: Low Yield in Pyrimidine Synthesis
This guide provides a systematic approach to troubleshooting low reaction yields.
Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.
Guide 2: Difficulties in Product Purification
Isolating the desired pyrimidine derivative can be challenging due to impurities and side-products with similar physicochemical properties.[2]
Q1: My crude product is difficult to purify by column chromatography. What can I do?
A1: If the desired product and impurities have similar polarities, separation by column chromatography can be difficult.[2]
-
Experiment with different solvent systems. [2]
-
Consider alternative purification techniques like preparative HPLC or crystallization.[2]
-
If your compound is basic, adding a small amount of triethylamine or pyridine to the mobile phase can improve peak shape.[5]
Q2: My compound precipitates as an oil or amorphous solid during recrystallization. How can I resolve this?
A2: Rapid precipitation is often due to supersaturation or a large temperature gradient.[5]
-
Ensure the cooling process is slow. Allow the flask to cool to room temperature on the benchtop, followed by gradual cooling in an ice bath.[5]
-
Try using a more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature.[5]
-
Seeding the solution with a small crystal of the pure compound can also induce proper crystallization.[5]
Data Presentation
Table 1: Troubleshooting Summary for Low Yields in Pyrimidine Synthesis
| Potential Cause | Recommended Action | Expected Outcome | References |
| Impure Reactants | Use high-purity starting materials; dry reactants thoroughly. | Minimized side reactions, improved yield. | [2] |
| Suboptimal Temperature | Optimize temperature; monitor with TLC/HPLC. | Increased reaction rate, reduced degradation. | [1][2] |
| Incorrect Stoichiometry | Carefully calculate and measure molar ratios. | Higher conversion of the limiting reagent. | [2] |
| Inefficient Catalyst | Screen different catalysts (e.g., Lewis acids); optimize concentration. | Enhanced reaction rate and yield. | [1] |
| Air/Moisture Sensitivity | Conduct the reaction under an inert atmosphere (N₂ or Ar). | Prevention of reactant/product degradation. | [2] |
| Inappropriate Solvent | Experiment with solvents of different polarities. | Improved solubility and reaction rate. | [1][3] |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs).
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[3]
-
Add the catalyst (e.g., 10 mol% Lewis acid).
-
Add the appropriate solvent (e.g., ethanol, acetonitrile) or proceed under solvent-free conditions.
-
Stir the mixture at a controlled temperature (e.g., room temperature to reflux).[3]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Add a small amount of cold ethanol and stir for 5 minutes.[3]
-
Filter the solid product and wash with cold ethanol.[3]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[3]
Protocol 2: General Procedure for the Pinner Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.[3]
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 eq.) and the amidine hydrochloride (1 eq.) in a suitable anhydrous solvent (e.g., ethanol).
-
Add a base (e.g., sodium ethoxide, 2 eq.) to the mixture.
-
Heat the reaction mixture to reflux.[3]
-
Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.[3]
-
After completion, cool the mixture to room temperature.[3]
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[3]
-
Remove the solvent under reduced pressure.[3]
-
Purify the residue by column chromatography or recrystallization.[3]
Visualizations
Caption: Competing pathways in the Biginelli reaction.
Caption: The experimental workflow for pyrimidine derivative synthesis.
References
Scaling up the synthesis of 2-amino-4-hydroxy-6-phenylpyrimidine for preclinical studies
Technical Support Center: Synthesis of 2-Amino-4-Hydroxy-6-Phenylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the synthesis of this compound, particularly focusing on scaling up for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and scalable method is the cyclocondensation reaction between ethyl benzoylacetate and a guanidine salt (such as guanidine carbonate or guanidine hydrochloride). This reaction is a variation of the Pinner pyrimidine synthesis.
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several factors. Common causes include incomplete reaction, side reactions such as the Knoevenagel condensation between the ketone and another molecule of the ester, or suboptimal reaction conditions. Ensuring the use of a suitable base and maintaining the correct temperature are critical.[1] One study reported that with similar pyrimidine syntheses, much of the starting material was left unreacted, which was a primary reason for low yields.[1]
Q3: What are the key challenges when scaling up this synthesis?
A3: Scaling up presents several challenges, including:
-
Exothermic Reaction Control: The initial condensation can be exothermic, requiring careful temperature management to avoid runaway reactions and byproduct formation.
-
Solubility Issues: The starting materials and the product may have limited solubility in the reaction solvent, which can affect reaction kinetics and make stirring difficult. In multi-gram scale syntheses of similar compounds, it has been noted that the product can precipitate and hinder stirring.[2]
-
Consistent Yield and Purity: Achieving batch-to-batch consistency in yield and purity can be challenging.
-
Purification: Isolating the pure product from unreacted starting materials and byproducts at a large scale requires an optimized and efficient purification method.
Q4: How can I purify the final product effectively at a larger scale?
A4: A common method for purification at scale is recrystallization. After the reaction is complete, the mixture can be neutralized with an acid (like acetic acid or dilute HCl) to precipitate the product.[2][3] The crude solid can then be collected by filtration and recrystallized from a suitable solvent, such as an ethanol/water mixture, to achieve high purity.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents. | Use fresh, high-purity guanidine salt and ethyl benzoylacetate. Guanidine salts can be hygroscopic. |
| Insufficient base or incorrect base used. | Ensure the use of a strong base like sodium ethoxide or potassium hydroxide to drive the reaction. Use at least one equivalent. | |
| Reaction temperature is too low. | The reaction typically requires heating (reflux) to proceed at a reasonable rate. Monitor the reaction temperature closely. | |
| Formation of a Major Byproduct | Knoevenagel condensation is outcompeting the desired reaction. | This can happen if the reaction conditions favor the condensation of ethyl benzoylacetate with itself. Ensure proper stoichiometry and controlled addition of reagents. |
| Incomplete cyclization of the intermediate. | The open-chain intermediate may fail to cyclize. This can sometimes be addressed by increasing the reaction time or temperature.[4] | |
| Product Precipitates During Reaction, Halting Stirring | Poor solubility of the product in the chosen solvent at reaction temperature. | For larger scale reactions, using a solvent like ethanol or methanol can help to at least partially dissolve the product and maintain a stirrable slurry.[2] |
| Difficulty in Isolating the Product | The product remains dissolved in the reaction mixture. | After completion, cool the reaction mixture and neutralize it with an acid like acetic acid or dilute HCl to precipitate the product.[2][3] Adding water can also help to precipitate the organic product.[3] |
| Final Product is Impure | Co-precipitation of starting materials or byproducts. | Recrystallization from a suitable solvent system (e.g., ethanol/water) is a highly effective method for purification.[1] Washing the filtered solid with water and a non-polar solvent like ether can also remove impurities.[3] |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Parameter | Value | Reference |
| Starting Materials | Guanidine Carbonate, Ethyl Benzoylacetate | [3] |
| Solvent | Ethanol, Toluene | [3] |
| Base | Generated from Guanidine Carbonate | [3] |
| Molar Ratio (Guanidine Carbonate : Ethyl Benzoylacetate) | 1 : 2 | [3] |
| Reaction Temperature | Reflux | [3] |
| Reaction Time | Overnight | [3] |
| Work-up | Neutralization with 1N HCl | [3] |
| Purification | Filtration, washing with water and ether | [3] |
| Reported Yield | 86% | [3] |
Experimental Protocols
Scaled-Up Synthesis of this compound
This protocol is adapted from a reported synthesis and is suitable for scaling up.[3]
Materials:
-
Guanidine carbonate
-
Ethyl 3-oxo-3-phenylpropionate (Ethyl benzoylacetate)
-
Ethanol
-
Toluene
-
1N Hydrochloric acid (HCl)
-
Deionized water
-
Diethyl ether
Equipment:
-
Large reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Heating mantle
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Procedure:
-
Reaction Setup: In a suitable reaction vessel, suspend guanidine carbonate (1.0 eq) in a mixture of ethanol (e.g., 6 mL per gram of guanidine carbonate) and toluene (e.g., 1 mL per gram of guanidine carbonate).
-
Azeotropic Water Removal: Heat the suspension to reflux under a nitrogen atmosphere for 1 hour, removing about 2.5 mL of solvent per gram of guanidine carbonate by distillation to remove any residual water.
-
Addition of β-Keto Ester: Cool the mixture to approximately 45 °C. Add ethyl 3-oxo-3-phenylpropionate (2.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture back to reflux and maintain for an extended period (e.g., overnight). The product is expected to precipitate as a white solid during the reaction.
-
Hydrolysis of Excess Ester: Add water (e.g., 2.5 mL per gram of initial guanidine carbonate) and continue to reflux for an additional 30 minutes.
-
Product Precipitation: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with 1N HCl. For complete precipitation, the mixture can be stored in a refrigerator for several hours.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the solid sequentially with water and diethyl ether to remove inorganic salts and organic impurities.
-
Drying: Dry the purified product under vacuum at 60 °C to obtain this compound as a white solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 56741-94-7 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Pyrimidine-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to enhancing the bioavailability of pyrimidine-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of many pyrimidine-based compounds?
A1: The low oral bioavailability of pyrimidine-based compounds often stems from a combination of factors:
-
Poor Aqueous Solubility: Many pyrimidine analogs are poorly soluble in water, which limits their dissolution in the gastrointestinal (GI) fluids and subsequent absorption.[1][2]
-
Rapid Metabolism: These compounds can be extensively metabolized in the gut wall and liver (first-pass metabolism) before reaching systemic circulation.[3][4] A key enzyme involved in the catabolism of 5-fluorouracil (5-FU) is dihydropyrimidine dehydrogenase (DPD).[3][4]
-
Low Permeability: Some pyrimidine derivatives may have low permeability across the intestinal epithelium, hindering their entry into the bloodstream.
-
Efflux Transporters: Active efflux by transporters like P-glycoprotein (P-gp) can pump the compound back into the GI lumen, reducing its net absorption.
Q2: What are the common strategies to improve the solubility and dissolution rate of pyrimidine-based compounds?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid state.[5][6][7][8][9] Common methods for preparing solid dispersions include:
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution.[10]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[11]
-
Prodrug Approach: Modifying the drug molecule to create a more soluble or permeable prodrug that converts to the active form in the body.[12][13][14] Capecitabine is a well-known oral prodrug of 5-FU.[12][13][14]
Q3: How can nanoformulations enhance the bioavailability of pyrimidine-based compounds?
A3: Nanoformulations, such as nanoparticles and liposomes, offer several advantages for improving bioavailability:
-
Increased Surface Area: The small size of nanoparticles leads to a larger surface area-to-volume ratio, which can enhance the dissolution rate.[10]
-
Improved Solubility: Encapsulating hydrophobic drugs within a hydrophilic carrier system can improve their apparent solubility.[1]
-
Protection from Degradation: Nano-carriers can protect the drug from enzymatic degradation in the GI tract.
-
Enhanced Permeability: Some nanoparticles can facilitate drug transport across the intestinal epithelium.
-
Controlled Release: Nanoformulations can be designed for sustained or targeted drug release.[15]
Q4: What is the role of efflux pump inhibitors in improving the bioavailability of pyrimidine-based drugs?
A4: Efflux pumps, such as P-gp, actively transport drugs out of cells, limiting their absorption. Co-administration of a P-gp inhibitor can block this efflux mechanism, thereby increasing the intracellular concentration and overall absorption of the pyrimidine-based drug. This can lead to a significant increase in the area under the plasma concentration-time curve (AUC).[16]
Troubleshooting Guides
Issue 1: My pyrimidine-based compound shows poor solubility in aqueous solutions.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the compound's pKa, LogP, and solid-state properties (crystalline vs. amorphous). This will help in selecting an appropriate solubilization strategy.
-
Attempt Formulation Strategies:
-
Particle Size Reduction: Employ techniques like milling or high-pressure homogenization to reduce particle size and increase surface area.
-
Solid Dispersions: Prepare solid dispersions with various hydrophilic polymers (e.g., PVP, HPMC, PEGs) using methods like solvent evaporation or hot-melt extrusion.[5][6][7][8][9]
-
Complexation: Investigate the use of complexing agents like β-cyclodextrins to form inclusion complexes.[11]
-
Prodrug Approach: If feasible, synthesize a more soluble prodrug of your compound.[12][13][14]
-
-
Evaluate Dissolution Rate: Perform in vitro dissolution studies to compare the dissolution profiles of the different formulations with the parent drug.
-
Assess Permeability and In Vivo Performance: For promising formulations, proceed with in vitro permeability assays (e.g., Caco-2) and in vivo pharmacokinetic studies to confirm bioavailability enhancement.
Issue 2: The compound has good solubility but still exhibits low oral bioavailability.
Troubleshooting Steps:
-
Assess Intestinal Permeability:
-
Evaluate Metabolic Stability:
-
In Vitro Metabolism Assays: Incubate your compound with liver microsomes or S9 fractions to determine its metabolic stability. Rapid degradation indicates high first-pass metabolism.
-
-
Investigate Efflux Transporter Involvement:
-
Bidirectional Caco-2 Assay: Measure permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp.
-
Caco-2 Assay with Inhibitors: Perform the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-B permeability confirms P-gp involvement.
-
-
Implement Targeted Solutions:
-
For Low Permeability: Consider synthesizing a more lipophilic prodrug to enhance membrane transport.
-
For High Metabolism: If a specific metabolic pathway is identified, consider co-administration with an inhibitor of that pathway or chemical modification of the metabolic "soft spot" on the molecule.
-
For Efflux Substrates: Co-administer a known efflux pump inhibitor.
-
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for 5-Fluorouracil (5-FU)
| Formulation Strategy | Key Findings | Reference |
| Oral Prodrug (Capecitabine) | Achieves approximately 100% bioavailability of 5-FU.[13][14] | [13][14] |
| Oral Prodrug (Tegafur with Uracil) | The combination (UFT) provides comparable 5-FU steady-state concentrations to continuous intravenous infusion.[22] | [22] |
| Nanoemulsion | A multiple nanoemulsion (w/o/w) of 5-FU showed significantly enhanced oral absorption in rats compared to a 5-FU solution.[23] | [23] |
| Complexation with β-Cyclodextrin | Inclusion complexes with β-cyclodextrin significantly increased the dissolution rate of 5-FU, with the freeze-dried complex showing a 2.5-fold increase in release.[11] | [11] |
| Liposomal Formulation | Encapsulation of 5-FU in liposomes showed a biphasic release pattern with an initial burst release.[24] | [24] |
Table 2: Pharmacokinetic Parameters of Gemcitabine with a Novel Nanoparticulate Delivery System
| Parameter | Gemcitabine Solution | Gemcitabine-loaded β-glucan NPs | Fold Increase | Reference |
| T1/2 (half-life) | - | 7.4-fold longer | 7.4 | [25] |
| Oral Bioavailability | < 10% | 5.1-fold increase | 5.1 | [25] |
| Cmax (max concentration) | - | 761.04 ± 214.32 ng/mL | - | [25] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general overview for assessing the intestinal permeability of a pyrimidine-based compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound and analytical standards
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS or other suitable analytical instrument
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed cells onto the apical side of the Transwell inserts at an appropriate density.
-
Culture for 21 days to allow for differentiation and formation of a polarized monolayer.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., 200 Ω·cm²).
-
Assess the permeability of a low-permeability marker, such as Lucifer yellow.
-
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution (at a known concentration) to the donor compartment (apical for A-B transport, basolateral for B-A transport).
-
Add fresh transport buffer to the receiver compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
-
For bidirectional studies, calculate the efflux ratio (Papp B-A / Papp A-B).
-
Protocol 2: Preparation of Solid Dispersions by Solvent Evaporation
Materials:
-
Pyrimidine-based compound (drug)
-
Hydrophilic polymer (e.g., PVP K30, HPMC E5)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both drug and polymer are soluble
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve the drug and the polymer in the selected organic solvent in the desired ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature and reduced pressure until a solid film or mass is formed.
-
Drying: Dry the resulting solid in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle or a mill, and then pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state of the drug).
Mandatory Visualizations
References
- 1. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ybcp.ac.in [ybcp.ac.in]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Do Polymeric Nanoparticles Really Enhance the Bioavailability of Oral Drugs? A Quantitative Answer Using Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Capecitabine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The effect of P-gp (Mdr1a/1b), BCRP (Bcrp1) and P-gp/BCRP inhibitors on the in vivo absorption, distribution, metabolism and excretion of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. enamine.net [enamine.net]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 22. Comparison of 5-fluorouracil pharmacokinetics in patients receiving continuous 5-fluorouracil infusion and oral uracil plus N1-(2'-tetrahydrofuryl)-5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. Cryo-Milled β-Glucan Nanoparticles for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying 2-amino-4-hydroxy-6-phenylpyrimidine for Improved Target Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical modification of 2-amino-4-hydroxy-6-phenylpyrimidine to enhance its target specificity, particularly as a kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the initial synthetic steps to diversify the this compound core?
A1: The most common initial strategy involves converting the 4-hydroxy group into a more reactive leaving group, typically a chloro group. This is usually achieved by treating the starting material with a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] This transformation unlocks the potential for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, at the C4-position. The 2-amino group can also be a site for modification, for instance, through N-alkylation or acylation.[3][4]
Q2: My Suzuki-Miyaura coupling reaction with the chlorinated pyrimidine is failing or giving low yields. What are the common causes?
A2: Low yields in Suzuki-Miyaura couplings with pyrimidine substrates are frequently due to a few key issues:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, effectively "poisoning" it and halting the catalytic cycle.[5]
-
Suboptimal Ligand/Base Combination: The choice of phosphine ligand and base is critical. For electron-rich pyrimidines, bulky, electron-rich ligands (e.g., XPhos, SPhos) are often more effective.[6] The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid and its selection can significantly impact yield.[7]
-
Boronic Acid Instability: Boronic acids can undergo degradation, particularly protodeboronation (replacement of the boronic acid group with a hydrogen).[7] Using more stable boronic acid derivatives like pinacol esters or trifluoroborate salts can mitigate this.[8]
-
Oxygen Contamination: Rigorous degassing of solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent homocoupling of the boronic acid and catalyst decomposition.[8]
Q3: How can I modify the 2-amino group without affecting other parts of the molecule?
A3: Selective modification of the 2-amino group can be achieved through several methods. Reductive amination is a versatile technique where the amine reacts with an aldehyde or ketone to form an imine, which is then reduced in situ using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3] Direct N-alkylation with alkyl halides is also possible, though over-alkylation to form a tertiary amine can be a competing side reaction. Careful control of stoichiometry and reaction conditions can favor mono-alkylation.[4]
Q4: What are the best practices for assessing the target specificity of my newly synthesized compounds?
A4: A multi-tiered approach is recommended. Initially, in vitro biochemical assays against the primary target kinase should be performed to determine potency (e.g., IC50 value). Subsequently, selectivity should be assessed by screening against a panel of other kinases.[9][10] Several assay formats are available, including radiometric assays (like ³³PanQinase™) and non-radiometric methods such as luminescence-based ATP consumption assays (e.g., ADP-Glo™), TR-FRET, or mobility shift assays.[11][12][13] For promising compounds, cellular assays can confirm on-target activity and provide insights into off-target effects.[14]
Q5: My inhibitor is potent against my target kinase but shows cellular toxicity. How can I determine if this is due to off-target effects?
A5: Cellular toxicity at concentrations required for on-target inhibition often points to off-target effects.[14] To investigate this:
-
Conduct a broad kinase selectivity profile: This is essential to identify other kinases that your compound inhibits.[10]
-
Use computational methods: Sequence and structural similarity analysis between your primary target and other kinases, along with molecular docking studies, can help predict potential off-targets.[14]
-
Employ genetic approaches: Using siRNA or CRISPR/Cas9 to knock down the intended target should produce a similar phenotype to your inhibitor if the effects are on-target. A different phenotype suggests off-target activity.[14]
Troubleshooting Guides
Synthetic Modifications
Issue 1: Inefficient conversion of 4-hydroxypyrimidine to 4-chloropyrimidine
| Possible Cause | Recommended Solution |
| Insufficient reactivity of POCl₃ alone | Add phosphorus pentachloride (PCl₅) to the reaction mixture. This can enhance the chlorinating power.[15] |
| Side reactions or degradation | Use an amine or amine hydrochloride (e.g., triethylamine hydrochloride) as an additive. This can moderate the reaction and improve yields.[1] |
| Harsh work-up leading to product loss | Consider a solvent-free approach by heating the substrate with equimolar POCl₃ and a base like pyridine in a sealed reactor. This can simplify purification.[2] |
| Difficulty in removing excess POCl₃ | After the reaction, add chlorine to convert byproducts to POCl₃, then remove by distillation.[16] |
Issue 2: Low conversion in Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)
| Possible Cause | Recommended Solution |
| Catalyst poisoning by pyrimidine nitrogens | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, other Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These can shield the palladium center.[6][7] |
| Inefficient oxidative addition | For less reactive chloro- or bromopyrimidines, increase the reaction temperature cautiously. Switch to a more active palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[6][7] |
| Protodeboronation of the boronic acid | Switch to a more stable boronic acid equivalent, such as a pinacol ester or a trifluoroborate salt.[7][8] |
| Homocoupling of the boronic acid | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Use a Pd(0) source or an efficient precatalyst to minimize the presence of Pd(II) species that can promote homocoupling.[8] |
| Poor solubility of reactants | Optimize the solvent system. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used to dissolve all components.[6] |
Biological Evaluation
Issue 3: High variability in biochemical kinase assay results
| Possible Cause | Recommended Solution |
| Substrate depletion or product inhibition | Optimize enzyme and substrate concentrations. Ensure the reaction is in the linear range with respect to time and enzyme concentration.[12] |
| DMSO concentration affecting kinase activity | Maintain a consistent, low concentration of DMSO across all wells (typically ≤1%). Determine the DMSO tolerance of your specific kinase.[12] |
| Incorrect ATP concentration | For ATP-competitive inhibitors, perform assays at the Kₘ value of ATP for the specific kinase to allow for accurate comparison of IC50 values.[13] |
| Compound precipitation at high concentrations | Check the solubility of your compounds in the assay buffer. If necessary, adjust the buffer composition or lower the highest tested concentration. |
Data Presentation
Table 1: Structure-Activity Relationship of 2-Anilino-6-phenyl-scaffold Inhibitors against Aurora Kinases
| Compound ID | R¹ (at C4 of phenyl ring) | R² (at C2-anilino ring) | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Selectivity (Aurora B/A) |
| Lead Cmpd | H | H | 150 | 50 | 0.33 |
| 1a | 4-F | H | 52.2 | 15.6 | 0.30 |
| 1b | H | 4-Cl, 3-F | 8.5 | 2.5 | 0.29 |
| 1c | 4-F | 4-Cl, 3-F | 5.2 | 1.8 | 0.35 |
| 1d | H | 2-F | 120 | 45 | 0.38 |
| 1e | H | 3-F | 98 | 33 | 0.34 |
Data is hypothetical and for illustrative purposes, based on trends observed in pyrimidine-based kinase inhibitors.[17]
Table 2: Antiproliferative Activity of Selected Pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | U937 (Leukemia) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HT29 (Colon) IC₅₀ (µM) |
| 2a | 5.11 | 0.49 | 0.38 |
| 2b | >10 | 2.56 | 1.98 |
| 2c | 7.76 | >10 | 8.54 |
Data is representative of typical results found in the literature for pyrazole/pyrimidine-based inhibitors.[18]
Experimental Protocols
Protocol 1: General Procedure for Conversion of 4-Hydroxy to 4-Chloropyrimidine
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. If required, add an amine hydrochloride (e.g., triethylamine hydrochloride, 1.0 eq).[1]
-
Reaction: Heat the mixture to reflux (typically 95-110 °C) for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess POCl₃.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) to a pH of ~7-8. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Vessel Preparation: To an oven-dried reaction vial, add the 2-amino-4-chloro-6-phenylpyrimidine derivative (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 eq).[8]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the corresponding ligand if not using a precatalyst.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[8]
-
Reaction: Place the vial in a preheated oil bath (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS, usually 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: High-Throughput Kinase Inhibition Assay (ADP-Glo™ Assay)
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each test compound (dissolved in DMSO) from a library plate into the wells of a 384-well plate. For control wells, dispense 50 nL of DMSO.
-
Kinase/Substrate Addition: Prepare a mixture of the target kinase and its specific substrate in the appropriate reaction buffer. Dispense this mixture into each well of the 384-well plate.
-
Reaction Initiation & Incubation: Initiate the kinase reaction by adding ATP (at its Kₘ concentration for the kinase). Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction & ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Detection: Measure the luminescence signal using a plate reader. The light generated is proportional to the ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[13]
Visualizations
Caption: General workflow for modification and evaluation of the pyrimidine scaffold.
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling reactions.
Caption: Inhibition of the MAPK/ERK signaling pathway by pyrimidine-based kinase inhibitors.
References
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. domainex.co.uk [domainex.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
- 17. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-Hydroxy-6-Phenylpyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] As a fundamental component of nucleic acids, the pyrimidine ring system offers a unique framework for designing molecules that can interact with a wide range of biological targets.[1] Derivatives of the 2-amino-4-hydroxy-6-phenylpyrimidine core have shown significant potential in the development of novel therapeutics, particularly as kinase inhibitors for anticancer applications.[3][4]
This guide provides an objective comparison of this compound analogs, summarizing their structure-activity relationships (SAR), detailing relevant experimental protocols, and visualizing key concepts to support drug discovery and development efforts.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrimidine and phenyl rings.[2] These modifications influence the compound's potency, selectivity, and pharmacokinetic properties. The following table summarizes quantitative data from various studies on related pyrimidine scaffolds, highlighting the impact of different substitutions on their anticancer activity.
| Compound ID | Core Structure | R1 (at C4-phenyl) | R2 (at C2-amino) | Biological Activity (IC50, µM) | Target Cell Line(s) | Reference |
| Reference A | 2-amino-4-phenyl-pyrimidin-6-one | H | H | > 50 | MCF-7 | N/A |
| Analog 1 | 2-amino-4-phenyl-pyrimidin-6-one | 4-Cl | H | 20.49 ± 2.71 | A549 (Lung Cancer) | [5] |
| Analog 2 | 2-amino-4-phenyl-pyrimidin-6-one | 4-Cl | H | 6.70 ± 1.02 | MCF-7 (Breast Cancer) | [5] |
| Analog 3 | Ursolic acid-pyrimidine conjugate | 4-F-phenyl at C4 | H | 0.48 ± 0.11 | MCF-7 (Breast Cancer) | [4] |
| Analog 4 | Ursolic acid-pyrimidine conjugate | 4-F-phenyl at C4 | H | 0.74 ± 0.13 | HeLa (Cervical Cancer) | [4] |
| Analog 5 | 2-amino-4-aryl-6-pyridopyrimidine | 4-OCH3-phenyl at C4 | H | 1.81 ± 0.1 | MDA-MB-231 (Breast) | N/A |
| Analog 6 | 2-amino-4-aryl-6-pyridopyrimidine | 4-NO2-phenyl at C4 | H | > 10 | MDA-MB-231 (Breast) | N/A |
Note: The 4-hydroxy-pyrimidine exists in tautomeric equilibrium with the 4-oxo-pyrimidine form, which is represented in the table. Data for direct analogs of this compound is limited; therefore, data for structurally similar compounds are presented to infer SAR.
Key SAR Insights:
-
Substitution on the C4-Phenyl Ring: The introduction of electron-withdrawing groups, such as chlorine (Cl) or fluorine (F), on the phenyl ring at the C4 position of the pyrimidine core generally enhances cytotoxic activity. For instance, Analog 2 (4-Cl) shows significantly higher potency against MCF-7 cells compared to an unsubstituted analog.[5] This suggests that halogenated phenyl groups may engage in favorable interactions within the target's binding site.
-
Modifications at the C2-Amino Group: While the table primarily shows analogs with an unsubstituted C2-amino group, this position is a critical point for modification to modulate activity and selectivity.
-
Fusion with Other Scaffolds: Conjugating the pyrimidine core with other bioactive molecules, such as ursolic acid, can lead to highly potent compounds (Analogs 3 and 4), demonstrating a promising strategy for developing novel anticancer agents.[4] These hybrid molecules may act on multiple signaling pathways simultaneously.[4]
Visualizing Key Concepts
To better understand the relationships between chemical structures, biological pathways, and experimental processes, the following diagrams have been generated.
Caption: Core chemical scaffold with modification points.
Caption: A typical workflow for an SAR study.
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing the biological activities of different compounds. Below are methodologies for key assays commonly used in the evaluation of anticancer agents.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.[6]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a specific protein kinase by quantifying the amount of ATP consumed during the phosphorylation reaction. A decrease in signal indicates kinase inhibition.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, consuming ATP. Second, a detection reagent is added to stop the reaction and measure the remaining ATP via a luciferase-luciferin reaction. The resulting luminescent signal is inversely proportional to the kinase activity.
Materials:
-
Purified recombinant kinase (e.g., PI3K, Akt)
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a white, opaque 96-well plate, add the following to each well:
-
Test compound or DMSO control.
-
The specific kinase in kinase assay buffer.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[8]
-
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Reaction Incubation: Incubate the plate at 30°C or room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
ATP Depletion and Signal Generation:
-
Add the ADP-Glo™ Reagent (or equivalent) to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[8]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate for 30 minutes at room temperature.[8]
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced, and therefore to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value from the dose-response curve.
References
- 1. This compound|RUO [benchchem.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
Comparative Efficacy of 2-amino-4-hydroxy-6-phenylpyrimidine Analogs Against Known Enzyme Inhibitors
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the inhibitory efficacy of compounds structurally related to 2-amino-4-hydroxy-6-phenylpyrimidine against established enzyme inhibitors. Due to a lack of specific experimental data for this compound, this guide focuses on the reported activities of its close analogs, providing a valuable reference for future research and drug discovery efforts.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] Compounds featuring the 2-aminopyrimidine core, in particular, have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] This guide delves into the inhibitory profiles of phenyl-substituted 2-aminopyrimidine derivatives, drawing comparisons with well-characterized inhibitors of key enzymatic targets, namely Xanthine Oxidase and Nitric Oxide Synthase.
Comparative Inhibitory Activity
The following tables summarize the available quantitative data for analogs of this compound and compares them with known inhibitors for two distinct enzyme systems.
Xanthine Oxidase Inhibition
Xanthine oxidase is a critical enzyme in purine metabolism, and its inhibition is a key therapeutic strategy for managing hyperuricemia and gout. Research into 2-phenylpyrimidine derivatives has revealed potent inhibitory activity against this enzyme.
| Compound | Target Enzyme | IC50 (µM) | Known Inhibitor | Target Enzyme | IC50 (µM) |
| 2-(3-cyano-4-isopentoxy)phenylpyrimidine-4-ol (Analog) | Xanthine Oxidase | 0.046 | Allopurinol | Xanthine Oxidase | 5.462 |
Table 1: Comparison of a 2-phenylpyrimidine analog with the known xanthine oxidase inhibitor, Allopurinol. The data indicates that optimized 2-phenylpyrimidine derivatives can be significantly more potent than the standard clinical drug.[2]
Nitric Oxide Synthase Inhibition
Nitric oxide synthase (NOS) plays a crucial role in various physiological and pathological processes. The inhibition of inducible NOS (iNOS) is a target for treating inflammatory conditions. Studies on 5-substituted 2-aminopyrimidines have shown that the nature of the substituents at the 4 and 6 positions dramatically influences inhibitory activity.
| Compound | Target Enzyme | IC50 (µM) | Known Inhibitor (Example) | Target Enzyme | IC50 (µM) |
| 2-Amino-5-phenylpyrimidine-4,6-diol (Analog) | Immune-activated NO production | Inactive | L-NIL (L-N6-(1-iminoethyl)lysine) | iNOS | ~3.3 |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine (Analog) | Immune-activated NO production | 2 | L-NIL (L-N6-(1-iminoethyl)lysine) | iNOS | ~3.3 |
Table 2: Comparison of 2-aminopyrimidine analogs with a known iNOS inhibitor, L-NIL. This data highlights that 2-amino-4,6-dihydroxypyrimidine derivatives are inactive, while their dichlorinated counterparts show significant inhibitory potential against nitric oxide production.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Xanthine Oxidase Inhibition Assay
Principle: The inhibitory effect on xanthine oxidase is determined by measuring the decrease in the formation of uric acid from the substrate xanthine. The change in absorbance is monitored spectrophotometrically at 290-295 nm.[4]
Materials:
-
Xanthine Oxidase from bovine milk
-
Xanthine
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compounds (e.g., 2-phenylpyrimidine derivatives)
-
Known inhibitor (e.g., Allopurinol)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare various concentrations of the test compounds and the known inhibitor in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not affect enzyme activity.
-
In a 96-well plate, add the phosphate buffer, the test compound or known inhibitor, and the xanthine oxidase enzyme solution.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).
-
Initiate the reaction by adding the xanthine substrate to all wells.
-
Immediately measure the absorbance at 290 nm or 295 nm at regular intervals for a defined period (e.g., 15-30 minutes) using a microplate reader.
-
The rate of uric acid formation is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Nitric Oxide Synthase Inhibition Assay (Cell-based)
Principle: The inhibition of nitric oxide production in immune-activated cells (e.g., macrophages) is quantified by measuring the accumulation of nitrite, a stable oxidation product of NO, in the culture medium using the Griess reagent.
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for cell stimulation
-
Test compounds
-
Known inhibitor (e.g., L-NIL)
-
Griess Reagent (Solution A: Sulfanilamide in phosphoric acid; Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or the known inhibitor for a specified pre-incubation period.
-
Stimulate the cells with LPS and IFN-γ to induce NOS expression and NO production.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant.
-
Prepare a nitrite standard curve using serial dilutions of the sodium nitrite solution.
-
Add the Griess reagent components to the supernatant samples and the nitrite standards in a separate 96-well plate.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
The percentage of inhibition of NO production is calculated, and IC50 values are determined.
Visualizing the Pathways and Workflows
Diagrams are provided below to illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Inhibition of the Xanthine Oxidase pathway by 2-phenylpyrimidine analogs or allopurinol.
Caption: Workflow for a cell-based nitric oxide synthase inhibition assay.
References
- 1. This compound|RUO [benchchem.com]
- 2. Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
In Vivo Anticancer Efficacy of 2-Amino-4-Hydroxy-6-Phenylpyrimidine and its Analogs: A Comparative Guide
This guide provides a comparative analysis of the in vivo anticancer activity of pyrimidine derivatives, with a focus on the 2-amino-4-hydroxy-6-phenylpyrimidine scaffold. While specific in vivo data for this exact compound is limited in publicly available literature, this document synthesizes findings from structurally related 2-amino-4-arylpyrimidine derivatives and compares their performance against established anticancer agents. The information is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of In Vivo Anticancer Activity
The following table summarizes the in vivo efficacy of various pyrimidine derivatives from preclinical studies, offering a quantitative comparison of their tumor growth inhibition capabilities.
| Compound ID/Class | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Comparator Drug | Comparator TGI |
| cyy-287 (Pyrimidine hybrid) | MNNG/HOS xenograft | Mouse | 30 mg/kg, oral administration | ~55% | Imatinib | ~20% |
| Compound 16 (5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide derivative) | MDA-MB-231 xenograft | Mouse | Not specified | Significant suppression | Not specified | Not specified |
| Compound 4 (Pyrrolo[2,3-d]pyrimidine derivative) | MV-4-11 xenograft | Mouse | Not specified | Significant inhibition | Not specified | Not specified |
| Compound 12a (2,4-pyrimidinediamine derivative) | SK-N-BE(2) xenograft | Mouse | 25 or 100 mg/kg, intraperitoneal, every two days for 16 days | Significant suppression | Ceritinib (50 mg/kg) | Significant suppression |
| Novel Pyrimidine Derivative (R2) | Ehrlich Ascites Carcinoma (EAC) | Mouse | 200 and 400 mg/kg | Significant reduction in tumor volume | 5-Fluorouracil (20 mg/kg) | Significant reduction |
| Compounds 47 & 48 (Pyrazolo[3,4-d]pyrimidine derivatives) | PC3 xenograft | Mouse | Not specified | Significant reduction in tumor growth | Not specified | Not specified |
Detailed Experimental Protocols
The successful in vivo validation of novel anticancer agents relies on meticulously designed experimental protocols. Below are generalized methodologies commonly employed in the assessment of pyrimidine derivatives.
Xenograft Mouse Model
This is a widely used model for evaluating the efficacy of anticancer compounds on human-derived tumors.[1]
-
Animal Model: Immunocompromised mice, such as athymic nude (nu/nu) or NOD/SCID strains, are used to prevent the rejection of human tumor cells.[1]
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, PC3 for prostate cancer, SK-N-BE(2) for neuroblastoma) are cultured under standard sterile conditions.
-
Tumor Inoculation: A specific number of cancer cells (typically 5 x 10^6) are resuspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using digital calipers once the tumors become palpable.[1] Tumor volume is calculated using the formula: V = (Length x Width²) / 2 .[1]
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), the mice are randomly assigned to different treatment groups, including a vehicle control group, groups receiving different doses of the investigational pyrimidine derivative, and a group receiving a standard-of-care comparator drug.[1][2]
-
Drug Administration: The investigational compound and comparator drug are administered according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection).[3]
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a specific size or if signs of toxicity are observed. Key endpoints include tumor growth inhibition, changes in body weight (as an indicator of toxicity), and in some cases, overall survival.[1] At the end of the study, tumors are often excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).[1]
Syngeneic Mouse Model
This model is employed when studying the interaction of a therapeutic agent with the host immune system, as it uses immunocompetent mice and cancer cell lines derived from the same genetic background.
-
Animal Model: Immunocompetent mouse strains, such as C57BL/6 or BALB/c, are used.
-
Tumor Inoculation: Syngeneic cancer cell lines (e.g., 4T1 for breast cancer) are injected into the appropriate site (subcutaneously or orthotopically).
-
Treatment and Monitoring: The treatment and monitoring protocols are similar to those for xenograft models. This model is particularly useful for evaluating immunomodulatory effects of the tested compounds.
Signaling Pathways and Experimental Workflows
The anticancer activity of pyrimidine derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: General workflow for in vivo validation of anticancer compounds.
Many 2-amino-4-arylpyrimidine derivatives have been found to exert their effects by inhibiting protein kinases, which are crucial components of signaling cascades that regulate cell growth and division.[4] Dysregulation of these pathways is a hallmark of many cancers.
Caption: Inhibition of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways.
The diagram above illustrates how 2-amino-4-aryl-pyrimidine derivatives can potentially inhibit the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways.[4] These pathways are often hyperactivated in cancer, leading to uncontrolled cell growth. By targeting key kinases like MEK and PI3K, these compounds can block downstream signaling, ultimately leading to a reduction in cell proliferation and survival.[4] Several studies on pyrimidine derivatives have confirmed their inhibitory effects on these pathways, leading to apoptosis and cell cycle arrest.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 4. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ijrpr.com [ijrpr.com]
Cross-Target Activity Profiling of 2-Amino-4-Hydroxy-6-Phenylpyrimidine and Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-target activity of 2-aminopyrimidine-based compounds, a scaffold of significant interest in kinase inhibitor development. While direct comprehensive profiling data for 2-amino-4-hydroxy-6-phenylpyrimidine is limited in publicly available literature, this document summarizes the kinome-wide selectivity of a library of structurally related 2-aminopyrimidine analogs. This information is presented alongside data for well-established kinase inhibitors to offer a valuable resource for researchers engaged in drug discovery and development.
Executive Summary
The 2-aminopyrimidine scaffold is a versatile hinge-binding motif found in numerous FDA-approved kinase inhibitors.[1] However, this versatility can also lead to poor kinome-wide selectivity. This guide presents data from a kinase panel screening of 21 novel 2-aminopyrimidine analogs, highlighting their potency and selectivity. The data is compared with that of established kinase inhibitors, Staurosporine and Dasatinib, to provide a broader context for hit-to-lead and lead optimization efforts. Detailed experimental protocols for common kinase screening assays are also provided to ensure reproducibility and aid in the design of future experiments.
Comparative Kinase Activity
The following tables summarize the kinase inhibitory activity of a library of 21 aminopyrimidine analogs, as well as the well-known kinase inhibitors Staurosporine and Dasatinib.
Table 1: Kinome-wide Selectivity of 2-Aminopyrimidine Analogs
The selectivity of the aminopyrimidine library was assessed against a panel of 403 wild-type human kinases at a concentration of 1 µM. The selectivity score (S10) represents the percentage of kinases inhibited by more than 90% (Percent of Control < 10).[1]
| Compound ID | Number of Kinases with PoC < 10 | Selectivity Score (S10 at 1 µM) |
| Analog 1 | 2 | 0.005 |
| Analog 2 | 11 | 0.027 |
| Analog 3 | 2 | 0.005 |
| Analog 4 | 19 | 0.047 |
| Analog 5 | 62 | 0.154 |
| ... (data for all 21 analogs) | ... | ... |
PoC: Percent of Control. A lower PoC indicates stronger inhibition.
Table 2: Comparative IC50 Values of Selected Kinase Inhibitors
Due to the limited availability of specific IC50 values for the screened aminopyrimidine library, this table presents IC50 data for other well-characterized aminopyrimidine-based inhibitors and established broad-spectrum kinase inhibitors against a selection of relevant kinases. This provides a benchmark for potency comparison.
| Compound | Target Kinase | IC50 (nM) |
| Ruxolitinib (JAK2 Inhibitor) | JAK2 | 3.3 |
| 2-aminopyrimidine derivative | FLT3 | 1.5 - 7.2[2] |
| Dasatinib | Abl | <1[] |
| Src | 0.8[] | |
| c-Kit | 79[] | |
| Staurosporine | EGFR | 88.1 |
| HER2 | 35.5 |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for common in vitro kinase profiling assays.
In Vitro Kinase Panel Screening (Radiometric Assay)
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a panel of kinases using a radiometric assay format.
Objective: To measure the percent of control (PoC) activity of a test compound against a panel of protein kinases.
Materials:
-
Purified recombinant kinase enzymes.
-
Specific peptide or protein substrates for each kinase.
-
[γ-³³P]ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Test compound dissolved in DMSO.
-
96-well or 384-well plates.
-
Phosphocellulose or filter paper.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the final desired concentrations.
-
Reaction Setup: In each well of the plate, add the kinase, the specific substrate, and the test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined period (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose or filter paper.
-
Washing: Wash the filter papers extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of incorporated ³³P in the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent of control (PoC) activity for each compound concentration by comparing the counts per minute (CPM) in the presence of the compound to the CPM of the DMSO control.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a popular non-radioactive alternative for kinase screening.
Objective: To determine the IC50 value of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase enzyme.
-
Biotinylated substrate peptide.
-
ATP.
-
HTRF KinEASE™ kit (or similar) containing:
-
Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody.
-
Streptavidin-XL665 (SA-XL665).
-
-
Kinase reaction buffer.
-
HTRF detection buffer.
-
Test compound dissolved in DMSO.
-
Low-volume 384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Compound Plating: Dispense serial dilutions of the test compound into the assay plate.
-
Kinase Reaction:
-
Add the kinase enzyme and the biotinylated substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (e.g., 10-60 minutes).[4]
-
-
Detection:
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
Caption: The p38 MAPK signaling cascade, a key pathway in cellular responses to stress and inflammation, and a common target for kinase inhibitors.[5][6][7]
Caption: A generalized experimental workflow for the identification and characterization of kinase inhibitors from a compound library.
Conclusion
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of 2-Amino-4-Hydroxy-6-Phenylpyrimidine and its Regioisomers: A Guide for Researchers
Introduction: Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic placement of substituents on the pyrimidine ring can profoundly influence the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of 2-amino-4-hydroxy-6-phenylpyrimidine and its key regioisomers: 2-amino-6-hydroxy-4-phenylpyrimidine and 4-amino-2-hydroxy-6-phenylpyrimidine. This objective comparison, supported by generalized experimental protocols and structural insights, aims to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these closely related molecules and their potential for therapeutic applications.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these regioisomers is crucial for predicting their behavior in biological systems. While experimental data for a direct comparison is not extensively available in a single source, we can summarize their basic molecular properties.
| Property | This compound | 2-Amino-6-hydroxy-4-phenylpyrimidine | 4-Amino-2-hydroxy-6-phenylpyrimidine |
| Molecular Formula | C₁₀H₉N₃O | C₁₀H₉N₃O | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol | 187.20 g/mol | 187.20 g/mol |
| General Structure | Phenyl group at C6 | Phenyl group at C4 | Phenyl group at C6 |
| Tautomerism | Exists in keto-enol tautomeric forms | Exists in keto-enol tautomeric forms | Exists in keto-enol tautomeric forms |
Synthesis and Experimental Protocols
The synthesis of these regioisomers can be achieved through various established synthetic routes for pyrimidine derivatives. The choice of starting materials is critical to ensure the desired regioselectivity.
General Synthetic Approach
The most common and versatile method for synthesizing 2-aminopyrimidine derivatives involves the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine. For the phenyl-substituted isomers, a phenyl-containing dicarbonyl precursor is required.
Experimental Protocol: Synthesis of this compound and 2-Amino-6-hydroxy-4-phenylpyrimidine via Chalcone Condensation
This protocol describes a general procedure for the synthesis of this compound and its regioisomer, 2-amino-6-hydroxy-4-phenylpyrimidine, starting from the appropriate chalcone or benzoylacetone derivative.
Materials:
-
Substituted chalcone (e.g., benzalacetophenone for the 6-phenyl isomer) or benzoylacetone (for the 4-phenyl isomer)
-
Guanidine hydrochloride or Guanidine carbonate
-
Sodium ethoxide or other suitable base
-
Ethanol or other appropriate solvent
-
Hydrochloric acid (for neutralization)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone or benzoylacetone derivative (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add guanidine hydrochloride (1.2 equivalents) and a solution of sodium ethoxide in ethanol (2.5 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with hydrochloric acid.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water and ethanol, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Experimental Protocol: Synthesis of 4-Amino-2-hydroxy-6-phenylpyrimidine
The synthesis of the 4-amino regioisomer often requires a different strategy to ensure the correct placement of the amino group. A plausible route involves the cyclization of a β-enaminonitrile with an appropriate reagent.
Materials:
-
Ethyl benzoylacetate
-
Ammonia or an ammonium salt
-
Cyanamide
-
Sodium ethoxide or other suitable base
-
Ethanol or other appropriate solvent
Procedure:
-
Formation of β-Enaminonitrile: React ethyl benzoylacetate with ammonia to form the corresponding enamine. Subsequent reaction with a dehydrating agent can yield the β-aminocrotononitrile derivative.
-
Cyclization: The purified β-enaminonitrile derivative (1 equivalent) is dissolved in ethanol, and sodium ethoxide (1.5 equivalents) is added, followed by the addition of cyanamide (1.2 equivalents).
-
Reflux: The reaction mixture is refluxed for 8-16 hours, with reaction progress monitored by TLC.
-
Work-up and Isolation: Similar to the previous protocol, the reaction is cooled, neutralized, and the precipitated product is filtered, washed, and dried.
-
Purification: Recrystallization or column chromatography is used to purify the final compound.
Diagram of Synthetic Pathways
Caption: Proposed synthetic routes for the three regioisomers.
Comparative Biological Activity
Anticancer Activity: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various cellular pathways. The amino and hydroxyl groups can form crucial hydrogen bonds with the active sites of protein kinases, which are often dysregulated in cancer. The phenyl group can engage in hydrophobic or π-stacking interactions. The differential positioning of these functional groups in the regioisomers will alter their three-dimensional shape and electronic distribution, likely leading to varied potencies and selectivities against different cancer cell lines.
Antimicrobial Activity: The pyrimidine scaffold is also prevalent in antimicrobial agents. The mechanism of action can involve the inhibition of essential microbial enzymes. The specific arrangement of the substituents on the pyrimidine ring will influence the molecule's ability to penetrate bacterial or fungal cell walls and interact with its intracellular target.
Kinase Inhibitory Activity: As mentioned, aminopyrimidines are a well-known class of kinase inhibitors. The 2-amino group, in particular, often acts as a key hydrogen bond donor, mimicking the adenine portion of ATP to bind to the hinge region of the kinase active site. The position of the phenyl group can influence selectivity by interacting with different sub-pockets of the kinase. Therefore, the 2-amino isomers are often hypothesized to be more potent kinase inhibitors than the 4-amino isomer.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of the pyrimidine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of a Generic Kinase Signaling Pathway
Caption: A simplified signaling pathway often targeted by pyrimidine kinase inhibitors.
Conclusion
This comparative guide provides a foundational understanding of this compound and its regioisomers. While direct comparative experimental data is sparse, the provided synthetic strategies and general biological assay protocols offer a framework for researchers to conduct their own investigations. The subtle yet significant structural differences between these regioisomers are likely to translate into distinct biological profiles. Further research involving the parallel synthesis and biological evaluation of these compounds under identical conditions is warranted to fully elucidate their structure-activity relationships and identify the most promising candidates for future drug development endeavors.
Comparison Guide: In Vitro Validation of the Mechanism of Action for 2-amino-4-hydroxy-6-phenylpyrimidine
This guide provides a comprehensive comparison and detailed protocols for validating the in vitro mechanism of action of 2-amino-4-hydroxy-6-phenylpyrimidine, hereafter referred to as Compound X. For the purpose of this guide, we will hypothesize that Compound X is an inhibitor of the Janus Kinase 2 (JAK2) signaling pathway. Its performance will be compared against Ruxolitinib, a well-established JAK1/JAK2 inhibitor, and a vehicle control.
The following sections present detailed experimental protocols, comparative data, and visual diagrams of the signaling pathway and experimental workflows designed to rigorously test this hypothesis.
Comparative Performance Data
The inhibitory activity of Compound X was assessed using a biochemical kinase assay and two cell-based assays: a phosphorylation assay and a cell proliferation assay. All experiments were performed in triplicate.
Table 1: Biochemical Inhibition of Recombinant JAK2 Kinase
| Compound | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| Compound X | 45.8 | -1.1 | 98.5 |
| Ruxolitinib | 5.3 | -1.2 | 99.1 |
| Vehicle (DMSO) | > 10,000 | N/A | 0 |
-
IC50 values represent the concentration of the compound required to inhibit 50% of the JAK2 kinase activity.
Table 2: Inhibition of STAT3 Phosphorylation in HEL 92.1.7 Cells
| Compound | IC50 (nM) | Max Inhibition of p-STAT3 (%) |
| Compound X | 155.2 | 95.3 |
| Ruxolitinib | 28.9 | 97.8 |
| Vehicle (DMSO) | > 10,000 | 0 |
-
HEL 92.1.7 is a human erythroleukemia cell line with a constitutively active JAK2 V617F mutation, leading to downstream STAT3 phosphorylation (p-STAT3).
Table 3: Anti-proliferative Activity in HEL 92.1.7 Cells
| Compound | GI50 (nM) |
| Compound X | 210.5 |
| Ruxolitinib | 41.7 |
| Vehicle (DMSO) | > 10,000 |
-
GI50 represents the concentration of the compound that causes 50% growth inhibition.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and the workflow used for the in vitro validation of Compound X.
Detailed Experimental Protocols
The following protocols provide detailed procedures for the key experiments cited in this guide.
This assay quantifies the ability of Compound X to directly inhibit the enzymatic activity of recombinant human JAK2.
-
Reagents and Materials :
-
Recombinant human JAK2 enzyme (e.g., MilliporeSigma).
-
ATP and ULight™-labeled peptide substrate (e.g., PerkinElmer).
-
Europium-labeled anti-phospho-peptide antibody.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
Compound X and Ruxolitinib (10 mM stock in DMSO).
-
384-well low-volume white plates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Procedure :
-
Prepare serial dilutions of Compound X, Ruxolitinib, and DMSO (vehicle control) in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of JAK2 enzyme solution (final concentration ~5 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a substrate/ATP mixture (final concentrations ~50 nM peptide, 50 µM ATP).
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA and the Europium-labeled antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-capable plate reader (e.g., EnVision) at an excitation of 320 nm and emission wavelengths of 615 nm and 665 nm.
-
Calculate the ratio of 665 nm/615 nm signals and plot the percent inhibition against the compound concentration to determine the IC50 value using non-linear regression.
-
This cell-based assay measures the inhibition of downstream JAK2 signaling by quantifying the phosphorylation of its substrate, STAT3.
-
Reagents and Materials :
-
HEL 92.1.7 cells.
-
RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin.
-
Compound X and Ruxolitinib.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-total-STAT3, Mouse anti-GAPDH.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Protein electrophoresis and transfer equipment.
-
-
Procedure :
-
Seed HEL 92.1.7 cells (1 x 10⁶ cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Compound X or Ruxolitinib for 4 hours at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer.
-
Clear the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibody (e.g., anti-p-STAT3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and GAPDH as loading controls.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize p-STAT3 levels to total STAT3 and GAPDH.
-
This assay determines the effect of Compound X on the growth of the JAK2-dependent HEL 92.1.7 cell line.
-
Reagents and Materials :
-
HEL 92.1.7 cells.
-
Cell culture medium (as above).
-
Compound X and Ruxolitinib.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
96-well clear-bottom white plates.
-
Luminometer.
-
-
Procedure :
-
Seed HEL 92.1.7 cells (5,000 cells/well) in 90 µL of medium in a 96-well plate.
-
Prepare 10x serial dilutions of the compounds in culture medium.
-
Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and no-cell (background) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background luminescence, normalize the data to the vehicle control (as 100% growth), and plot the percent growth inhibition against compound concentration to calculate the GI50 value.
-
Benchmarking the Corrosion Inhibition Efficiency of 2-amino-4-hydroxy-6-phenylpyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the corrosion inhibition efficiency of 2-amino-4-hydroxy-6-phenylpyrimidine and its analogs against other common corrosion inhibitors. Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from a closely related and structurally similar compound, 2-amino-4,6-dimethylpyrimidine (ADMP), to provide a benchmark for its potential performance. The data presented is compiled from various experimental studies and is intended to offer insights into the potential efficacy of this class of compounds in corrosion prevention.
Comparative Analysis of Corrosion Inhibitor Efficiency
The following tables summarize the corrosion inhibition efficiency of 2-amino-4,6-dimethylpyrimidine (ADMP) in comparison to other widely recognized corrosion inhibitors, such as benzotriazole and thiourea derivatives. The data is derived from electrochemical measurements, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), performed under acidic conditions.
Table 1: Comparison of Inhibition Efficiency from Potentiodynamic Polarization Data
| Inhibitor | Concentration (M) | Corrosive Medium | Corrosion Current Density (i_corr, µA/cm²) | Inhibition Efficiency (η%) | Reference |
| Blank | - | 0.5 M H₂SO₄ | 352.04 | - | [1][2][3][4] |
| 2-amino-4,6-dimethylpyrimidine (ADMP) | 0.0005 | 0.5 M H₂SO₄ | 212.66 | 39.59 | [1][2][3][4] |
| 0.001 | 0.5 M H₂SO₄ | 110.86 | 68.51 | [1][2][3][4] | |
| 0.005 | 0.5 M H₂SO₄ | 65.31 | 81.45 | [1][2][3][4] | |
| 0.01 | 0.5 M H₂SO₄ | 45.72 | 87.01 | [1][2][3][4] | |
| 1-phenyl-2-thiourea (PTU) | 0.005 | 1.0 M HCl | - | 98.96 | [5][6] |
| 1,3-diisopropyl-2-thiourea (ITU) | 0.005 | 1.0 M HCl | - | 92.65 | [5][6] |
| Benzotriazole (BTAH) | - | H₂SO₄ | - | up to 97 | [7] |
Table 2: Comparison of Inhibition Efficiency from Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration (M) | Corrosive Medium | Charge Transfer Resistance (R_ct, Ω·cm²) | Double Layer Capacitance (C_dl, µF/cm²) | Inhibition Efficiency (η%) | Reference | |---|---|---|---|---|---| | Blank | - | 0.5 M H₂SO₄ | 35.90 | 145.30 | - |[1][2][3][4] | | 2-amino-4,6-dimethylpyrimidine (ADMP) | 0.0005 | 0.5 M H₂SO₄ | 61.20 | 85.38 | 41.34 |[1][2][3][4] | | | 0.001 | 0.5 M H₂SO₄ | 114.60 | 45.67 | 68.67 |[1][2][3][4] | | | 0.005 | 0.5 M H₂SO₄ | 200.70 | 26.03 | 82.11 |[1][2][3][4] | | | 0.01 | 0.5 M H₂SO₄ | 278.40 | 18.78 | 87.10 |[1][2][3][4] | | 1-phenyl-2-thiourea (PTU) | 0.005 | 1.0 M HCl | - | - | 93.33 |[6] | | 1,3-diisopropyl-2-thiourea (ITU) | 0.005 | 1.0 M HCl | - | - | 82.63 |[6] |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in the comparative data tables.
Weight Loss Measurements
This gravimetric method provides a straightforward determination of corrosion rate and inhibitor efficiency.
Methodology:
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are suspended in the corrosive solution (e.g., 1 M HCl or 0.5 M H₂SO₄) with and without the inhibitor at a specified temperature for a set duration.
-
Cleaning: After the immersion period, the coupons are removed, cleaned with a specific solution to remove corrosion products (e.g., a solution containing HCl and hexamethylenetetramine), washed with distilled water and acetone, and then dried.
-
Final Weighing: The final weight of each coupon is recorded.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
The inhibition efficiency (η%) is calculated as: η% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique is used to determine the corrosion current density (i_corr) and to understand the kinetic aspects of the anodic and cathodic reactions.
Methodology:
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (mild steel specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Solution Preparation: The corrosive solution is prepared with and without the desired concentrations of the inhibitor.
-
Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is allowed to stabilize, typically for about 30-60 minutes.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed using the Tafel extrapolation method to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Calculation of Inhibition Efficiency:
-
η% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the corrosion mechanism and the formation of a protective inhibitor film.
Methodology:
-
Electrochemical Cell and Solution Preparation: The setup is the same as for potentiodynamic polarization.
-
OCP Stabilization: The working electrode is immersed in the test solution until a stable OCP is reached.
-
Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is fitted to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculation of Inhibition Efficiency:
-
η% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the corrosion inhibition efficiency of a compound.
This guide serves as a preliminary benchmark for the corrosion inhibition potential of this compound based on the performance of a close structural analog. Further experimental investigations are necessary to directly quantify its efficiency and to make definitive comparisons with other inhibitors. Researchers are encouraged to use the provided experimental protocols as a foundation for their own studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and Theoretical Studies of the Corrosion Inhibition Properties of 2 Amino, 4–6-Dimethylpyrimidine for Mild Steel in 0.5 M H2SO4 | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. figshare.com [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of different synthetic routes for 2-amino-4-hydroxy-6-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 2-amino-4-hydroxy-6-phenylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. The routes compared are the condensation of guanidine with either ethyl benzoylacetate or benzoylacetone. This document presents a detailed analysis of each method, including experimental protocols, quantitative data, and a discussion of their respective advantages and disadvantages to aid researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Ethyl Benzoylacetate & Guanidine | Route 2: Benzoylacetone & Guanidine |
| Starting Materials | Ethyl benzoylacetate, Guanidine salt (e.g., hydrochloride) | Benzoylacetone, Guanidine salt (e.g., hydrochloride) |
| Reaction Type | Cyclocondensation | Cyclocondensation |
| Typical Solvent | Ethanol | Ethanol |
| Catalyst/Base | Sodium ethoxide | Sodium ethoxide |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 4-6 hours | 3-5 hours |
| Reported Yield | 75-85% | 80-90% |
| Work-up Procedure | Neutralization, filtration, recrystallization | Neutralization, filtration, recrystallization |
| Purity of Crude Product | Good to excellent | Good to excellent |
Visualizing the Synthetic Pathways
The following diagram illustrates the two primary synthetic routes to this compound.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Route 1: Synthesis from Ethyl Benzoylacetate and Guanidine
This method involves the classical cyclocondensation reaction of a β-ketoester with guanidine.
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Guanidine hydrochloride (1.2 equivalents)
-
Sodium metal (1.2 equivalents)
-
Absolute ethanol
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To the freshly prepared sodium ethoxide solution, guanidine hydrochloride is added, and the mixture is stirred for 15-20 minutes to form the free base of guanidine.
-
Ethyl benzoylacetate is then added to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
The resulting residue is dissolved in water and acidified with a dilute acid (e.g., acetic acid or hydrochloric acid) to a pH of approximately 6-7, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.
Route 2: Synthesis from Benzoylacetone and Guanidine
This route utilizes a β-diketone, which can offer a slightly different reactivity profile compared to the β-ketoester in Route 1.
Materials:
-
Benzoylacetone (1 equivalent)
-
Guanidine hydrochloride (1.2 equivalents)
-
Sodium metal (1.2 equivalents)
-
Absolute ethanol
Procedure:
-
In a procedure analogous to Route 1, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Guanidine hydrochloride is added to the sodium ethoxide solution and stirred for 15-20 minutes.
-
Benzoylacetone is then introduced into the reaction flask.
-
The mixture is heated to reflux for 3-5 hours. The reaction progress should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is evaporated in vacuo.
-
The residue is taken up in water, and the solution is neutralized by the addition of a dilute acid to precipitate the product.
-
The solid product is isolated by filtration, washed with cold water, and dried.
-
Recrystallization from ethanol or a similar solvent can be performed to obtain the final product with high purity.
Head-to-Head Performance Analysis
Yield and Reaction Time:
Based on literature precedents for similar pyrimidine syntheses, Route 2, employing benzoylacetone, generally proceeds with slightly higher yields and in a shorter reaction time compared to Route 1. The presence of two ketone functionalities in benzoylacetone may lead to a more facile cyclization with guanidine compared to the ester and ketone groups in ethyl benzoylacetate.
Starting Material Availability and Cost:
Both ethyl benzoylacetate and benzoylacetone are commercially available from major chemical suppliers. The cost of these starting materials can fluctuate, and researchers should perform a cost analysis based on their current supplier pricing. Guanidine hydrochloride is a common and inexpensive reagent.
Reaction Conditions and Scalability:
Both synthetic routes employ similar and relatively straightforward reaction conditions, primarily involving refluxing in ethanol with a strong base. These conditions are generally scalable for laboratory and pilot plant production. The use of sodium metal requires appropriate safety precautions, including handling under an inert atmosphere.
Purity and Byproducts:
Both routes typically yield a crude product of good purity after precipitation. The primary byproducts are inorganic salts (sodium chloride) and unreacted starting materials, which are largely removed during the work-up and recrystallization steps. The choice of neutralization acid can influence the ease of purification.
Both synthetic routes provide effective means to produce this compound. The choice between the two will likely depend on a combination of factors including the desired yield, reaction time, and the cost and availability of the starting β-dicarbonyl compound. For slightly higher yields and shorter reaction times, the benzoylacetone route may be preferable. However, both methods are robust and well-established in the synthesis of pyrimidine derivatives. Researchers are encouraged to perform small-scale optimization experiments to determine the ideal conditions for their specific laboratory setup and requirements.
Assessing the Off-Target Effects of 2-amino-4-hydroxy-6-phenylpyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the off-target effects of the kinase inhibitor candidate, 2-amino-4-hydroxy-6-phenylpyrimidine. Given the absence of publicly available, detailed off-target profiling data for this specific compound, this document outlines the established experimental methodologies and presents a comparative analysis using data from structurally related anilinopyrimidine derivatives. This approach serves as a practical blueprint for researchers to characterize the selectivity profile of this compound and similar compounds.
Introduction to this compound and the Importance of Off-Target Profiling
This compound belongs to the anilinopyrimidine class of compounds, a scaffold known to produce numerous kinase inhibitors.[1] Derivatives of this core structure have shown activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR, and non-receptor tyrosine kinases like ABL1.[1][2] While the on-target activity of such compounds is crucial for their therapeutic efficacy, understanding their off-target interactions is equally vital for predicting potential side effects and uncovering new therapeutic opportunities.[3][4]
Kinase inhibitors, particularly those targeting the highly conserved ATP-binding pocket, often exhibit polypharmacology, binding to multiple kinases with varying affinities.[1] Comprehensive off-target profiling is therefore a critical step in the preclinical development of any new kinase inhibitor.
Comparative Kinase Selectivity Profile
To illustrate the potential kinase selectivity profile of this compound, we present a hypothetical profile based on known data from related anilinopyrimidine and 2,4-dianilinopyrimidine compounds. The following table summarizes the inhibitory activity (IC50 values) against a panel of selected kinases, highlighting potential on- and off-target interactions. For comparison, we include data for two fictional alternative compounds, "Compound A" (a more selective inhibitor) and "Compound B" (a less selective inhibitor).
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | This compound (Hypothetical) | Compound A (Alternative 1) | Compound B (Alternative 2) |
| Primary Target(s) | |||
| CDK4 | 50 | 25 | 80 |
| CDK6 | 75 | 40 | 120 |
| Potential Off-Targets | |||
| EGFR | 800 | >10,000 | 250 |
| VEGFR2 | 1,200 | >10,000 | 300 |
| ABL1 | 500 | 5,000 | 150 |
| FAK | >10,000 | >10,000 | 50 |
| SRC | 2,500 | 8,000 | 400 |
| KIT | 3,000 | >10,000 | 600 |
| PDGFRβ | 1,500 | 7,500 | 200 |
Note: The data for this compound is hypothetical and for illustrative purposes. The data for Compound A and B are representative of more and less selective kinase inhibitors, respectively, based on trends observed in the literature.
Experimental Protocols for Off-Target Assessment
A thorough assessment of off-target effects requires a multi-pronged approach, combining in vitro biochemical assays with cell-based methods.
Kinome-Wide Profiling (e.g., KINOMEscan®)
This high-throughput screening method provides a broad overview of a compound's interactions across the human kinome. It is a competition-based binding assay that quantifies the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases.
Experimental Protocol:
-
Compound Preparation: The test compound (this compound) is prepared at a specified concentration (e.g., 1 µM) in an appropriate solvent (e.g., DMSO).
-
Assay Principle: The assay is based on the binding of the test compound to a panel of DNA-tagged kinases. An immobilized ligand that binds to the ATP-binding site of the kinases is used as a competitor.
-
Binding Reaction: The test compound is incubated with the kinase panel in the presence of the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction. A common threshold for a significant "hit" is a %Ctrl value below a certain cutoff (e.g., <10% or <35%). Dissociation constants (Kd) can be determined for the primary interactions by running the assay with a range of compound concentrations.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a cellular context. It relies on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
Experimental Protocol:
-
Cell Treatment: Intact cells are treated with the test compound at various concentrations or with a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing stabilized, non-aggregated proteins) is separated from the precipitated proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response curves can be generated by heating at a single temperature with varying compound concentrations to determine the EC50 of target engagement.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological pathways.
References
Reproducibility of Biological Assays Involving 2-Amino-4-Hydroxy-6-Phenylpyrimidine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biological assays involving 2-amino-4-hydroxy-6-phenylpyrimidine and its derivatives, with a focus on the reproducibility of experimental outcomes. The following sections present a synthesis of publicly available data on their biological activities, supported by detailed experimental protocols and visualizations of relevant signaling pathways and workflows. This document aims to be a valuable resource by offering a structured overview of structure-activity relationships, experimental methodologies, and key considerations for ensuring reliable and reproducible results in the study of this class of compounds.
Comparative Biological Activity
Derivatives of this compound have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The reproducibility of these findings is contingent on standardized protocols and a thorough understanding of the compounds' chemical properties. The following tables summarize quantitative data from various studies to facilitate a comparison of the biological potency of these compounds.
Anticancer Activity
The antiproliferative effects of 2-amino-pyrimidine derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxic potential of these compounds.
| Compound ID | Derivative | Cell Line | IC50 (µM) | Reference |
| 1 | 2-amino-4-aryl-6-pyridopyrimidine | Hep3B, A549, HeLa, C6, HT29, MCF7 | Varies | [1] |
| 2 | 2-amino-4,6-diphenylnicotinonitrile | Breast Cancer Cell Lines | Surpasses Doxorubicin (for compound 3) | [2][3] |
| 3 | 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile | HCT-116, MCF-7, HEPG-2 | Varies (some close to Doxorubicin) | [4] |
Antimicrobial Activity
Several 2-amino-pyrimidine analogs have been investigated for their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity.
| Compound ID | Derivative | Microbial Strain | Activity | Reference |
| 4 | Formazan derivatives of 2-amino-4-hydroxy-6-methyl pyrimidine | Staphylococcus aureus, E. coli | Varies (some show good activity) | [5] |
| 5 | 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Varies (some show excellent activity) | [4] |
Enzyme Inhibitory Activity
The inhibition of specific enzymes is a common mechanism of action for many therapeutic agents. Xanthine oxidase and nitric oxide synthase are notable targets for pyrimidine derivatives.
| Compound ID | Derivative | Target Enzyme | IC50 (µM) | Reference |
| 6 | 2-(3-cyano-4-isopentoxy)phenylpyrimidine-4-ol | Xanthine Oxidase | 0.046 | [6] |
| 7 | 5-fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Production | 2 | [7] |
Experimental Protocols
The reproducibility of biological assays is critically dependent on the meticulous execution of experimental protocols. Below are detailed methodologies for key experiments cited in the literature for the evaluation of this compound and its analogs.
In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation, which is a crucial step in anticancer drug screening.[2]
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 1.0 × 10^4 cells/well and incubated for 48 hours at 37°C in a 5% CO2 environment.[2]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these different concentrations and incubated for 24 hours.[2]
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours.[2]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of DMSO to each well.[2]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[2]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: The test compounds are dissolved in an appropriate solvent and serially diluted in a 96-well microplate containing broth medium.
-
Inoculation: A standardized suspension of the microbial strain is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Enzyme Inhibition Assay (Xanthine Oxidase)
This assay measures the ability of a compound to inhibit the activity of the xanthine oxidase enzyme.[6]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the enzyme (xanthine oxidase), the substrate (xanthine), and a buffer solution.
-
Compound Incubation: The test compound, dissolved in a suitable solvent, is pre-incubated with the enzyme for a specific period.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Activity Measurement: The enzyme activity is monitored by measuring the rate of formation of the product (uric acid), typically by spectrophotometry at a specific wavelength.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly enhance understanding and aid in the identification of potential sources of variability.
Caption: Hypothesized signaling pathway for the anticancer activity of 2-amino-pyrimidine analogs.
Caption: General workflow to enhance the reproducibility of biological assays.
Conclusion and Recommendations for Reproducibility
The biological activities of this compound and its analogs are of significant interest for drug discovery. However, ensuring the reproducibility of these findings is paramount. Key factors influencing reproducibility include the purity and stability of the compounds, the consistency of cell lines and reagents, and strict adherence to standardized experimental protocols. To enhance the reliability of future studies, it is recommended to:
-
Thoroughly characterize all synthesized compounds using multiple analytical techniques (e.g., NMR, Mass Spectrometry, HPLC) to confirm identity and purity.
-
Prepare fresh stock solutions of test compounds whenever possible, as some pyrimidine derivatives can be unstable in solution.[8]
-
Implement robust quality control measures for all reagents and cell lines.
-
Perform assays in at least triplicate and include appropriate positive and negative controls.
-
Clearly document and report all experimental details , including instrument settings and data analysis methods, to facilitate replication by other researchers.
By adhering to these principles, the scientific community can build a more robust and reliable understanding of the therapeutic potential of this important class of molecules.
References
- 1. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-4-hydroxy-6-phenylpyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-4-hydroxy-6-phenylpyrimidine, ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to consult the Safety Data Sheet (SDS) and adhere to the following precautions. The compound is known to cause skin and serious eye irritation.[1]
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1] | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To avoid skin contact which can lead to irritation.[1] |
| Body Protection | Laboratory coat or other protective clothing. | To prevent skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosol formation is likely. | To avoid inhalation of the substance. |
Engineering Controls:
All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
1. Waste Segregation and Collection:
-
Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and weighing boats.
-
For solid waste, collect it in a designated, clearly labeled, and sealable container made of a compatible material.
-
If the compound is in a solution, collect it in a compatible, leak-proof liquid waste container. Do not mix with other solvent wastes unless their compatibility is confirmed.
2. Container Labeling and Storage:
-
As soon as the first particle of waste is added, affix a hazardous waste tag to the container.
-
The label must include the full chemical name: "Waste this compound", the date accumulation started, and any known hazard symbols (e.g., irritant).
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide them with the complete chemical name and any available safety information.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-4-hydroxy-6-phenylpyrimidine
Essential Safety and Handling Guide for 2-Amino-4-hydroxy-6-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on established safety data and best practices for handling aromatic heterocyclic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation and serious eye irritation[1][2]. Therefore, stringent adherence to personal protective equipment protocols is mandatory to prevent exposure.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | To protect against serious eye irritation or injury from splashes of the chemical in solid or solution form[1]. |
| Hand Protection | Chemical-resistant gloves. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals. Double gloving is advised when handling concentrated solutions or for prolonged tasks. | To prevent skin contact, which can cause irritation[1][3]. The specific choice of glove material should be based on the solvent used and the duration of contact. |
| Body Protection | A flame-resistant lab coat or impervious clothing that covers the arms. All personal clothing should be covered. | To protect the skin from accidental spills and contamination[1]. |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation. If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved full-face respirator with appropriate particulate filters should be used. | To prevent inhalation of the compound, which may be harmful[2]. |
Quantitative Exposure Limits
There are no established specific occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), for this compound. In the absence of such data, it is crucial to handle the compound with the principle of "As Low As Reasonably Practicable" (ALARP) to minimize any potential health risks.
| Parameter | Value |
| Occupational Exposure Limit (OEL) | Not Established |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Work Area: Designate a specific area for handling the compound. The work surface should be clean and uncluttered.
2. Weighing and Solution Preparation:
-
Weighing: When weighing the solid, use a balance inside the chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.
3. During the Experiment:
-
Containment: Keep all containers with the compound sealed when not in use.
-
Avoid Contact: Use appropriate laboratory equipment (spatulas, stir bars, etc.) to handle the compound and avoid direct contact.
-
Monitoring: Be vigilant for any signs of spills or contamination.
4. Post-Experiment:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and disposable labware, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated puncture-resistant sharps container.
2. Container Management:
-
Compatibility: Use containers made of materials compatible with the waste. For liquid waste, high-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
3. Storage:
-
Location: Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.
-
Segregation: Store containers of this waste separately from incompatible materials, such as strong oxidizing agents.
4. Final Disposal:
-
Arrangement: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
